(R)-Necrocide 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H27NO3 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(3R)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C23H27NO3/c1-15-20(27-2)14-13-19-21(15)24-22(26)23(19,16-7-5-3-4-6-8-16)17-9-11-18(25)12-10-17/h9-14,16,25H,3-8H2,1-2H3,(H,24,26)/t23-/m1/s1 |
InChI Key |
JLWDEIVDLTXBGE-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)[C@]2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Necrocide 1: A Technical Guide for Its Use as a Negative Control in Cell Death Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of regulated cell death, the precise use of chemical probes is paramount for elucidating signaling pathways and validating potential therapeutic targets. Necrocide-1 (NC1) has emerged as an experimental inducer of tumor necrosis factor (TNF)-independent necrosis.[1][2][3] This guide focuses on its stereoisomer, (R)-Necrocide 1, and its application as a negative control in cell death assays. It is critical to distinguish the activity of the active (S)-isomer of Necrocide-1 from the canonical necroptosis pathway, as this context is essential for the proper use of this compound as a negative control.
Recent studies have functionally characterized Necrocide-1 as an inducer of a non-apoptotic, necrotic cell death that is independent of TNF signaling.[1][2] The active stereoisomer is (S)-Necrocide 1, while the (R)-form, often referred to as NC1i, is its inactive counterpart.[1] Importantly, cell death induced by (S)-Necrocide 1 is not inhibited by necroptosis inhibitors, indicating it triggers a distinct necrotic pathway.[1][3][4] Therefore, this compound serves as a specific negative control for the on-target effects of (S)-Necrocide 1, rather than as a general negative control for necroptosis.
The Necroptosis Signaling Pathway
Necroptosis is a form of regulated necrosis that is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1).[5][6][7][8][9] This pathway is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the subsequent phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL), which executes cell death by disrupting the plasma membrane.[5][7][9]
When caspase-8 is inhibited, RIPK1 and RIPK3 can form a complex called the necrosome.[7][10] This leads to the phosphorylation of MLKL, its translocation to the plasma membrane, and ultimately, cell lysis.[7][9]
Mechanism of Action of (S)-Necrocide 1
(S)-Necrocide 1 induces a form of regulated necrosis that is distinct from the canonical necroptosis pathway.[1][3] Its mechanism involves the induction of mitochondrial reactive oxygen species (ROS) production.[1][3] The cell death induced by (S)-Necrocide 1 is not blocked by inhibitors of necroptosis, pyroptosis, or ferroptosis.[1][3] However, it is sensitive to the blockade of the mitochondrial permeability transition with cyclosporine A and quenching of mitochondrial ROS.[1]
This compound as a Negative Control
Given that this compound is the inactive stereoisomer of (S)-Necrocide 1, its primary utility is to serve as a negative control to demonstrate that the cellular effects observed with (S)-Necrocide 1 are due to its specific chemical structure and not due to off-target or non-specific effects.[1] When conducting experiments with (S)-Necrocide 1, a parallel treatment with this compound at the same concentration should ideally show no induction of cell death or the specific molecular markers being investigated.
It is crucial to understand that this compound is not a negative control for necroptosis in general. The appropriate negative control for canonical necroptosis would be a specific inhibitor of the pathway, such as Necrostatin-1 (Nec-1), which targets the kinase activity of RIPK1.[11][12]
Data Presentation: Quantitative Comparison
The following table summarizes the expected outcomes when using (S)-Necrocide 1, this compound, and the classic necroptosis inducer cocktail (TNF-α + Smac mimetic + z-VAD-fmk) with or without the necroptosis inhibitor Necrostatin-1.
| Treatment Group | Expected % Cell Death (e.g., PI positive) | Key Molecular Markers |
| Untreated Control | Baseline (~5%) | Basal p-MLKL |
| (S)-Necrocide 1 (e.g., 100 nM) | High (e.g., >70%) | Increased mitochondrial ROS, No change in p-MLKL |
| This compound (e.g., 100 nM) | Baseline (~5%) | No change in mitochondrial ROS or p-MLKL |
| TSZ (TNF-α + SM-164 + z-VAD-fmk) | High (e.g., >60%) | Increased p-MLKL |
| TSZ + Necrostatin-1 | Low (e.g., ~15%) | Reduced p-MLKL |
| (S)-Necrocide 1 + Necrostatin-1 | High (e.g., >70%) | No change in mitochondrial ROS, No change in p-MLKL |
Experimental Protocols
General Cell Culture and Reagents
-
Cell Line: A human cancer cell line sensitive to necroptosis and/or Necrocide-1 induced cell death (e.g., HT-29 or MCF-7).
-
Reagents:
-
(S)-Necrocide 1 and this compound (prepared in DMSO).
-
Human TNF-α (prepared in sterile PBS).
-
Smac mimetic (e.g., SM-164) (prepared in DMSO).
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) (prepared in DMSO).
-
Necrostatin-1 (prepared in DMSO).
-
Propidium Iodide (PI) solution.
-
Annexin V-FITC.
-
MitoSOX™ Red mitochondrial superoxide (B77818) indicator.
-
Experimental Workflow for Cell Viability Assay
A typical workflow to assess cell viability using this compound as a negative control is depicted below.
Detailed Protocol: PI Staining for Cell Viability via Flow Cytometry
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere for 24 hours.
-
Treatment: Prepare working solutions of (S)-Necrocide 1, this compound, and other treatment conditions in complete cell culture medium. Replace the medium in each well with the appropriate treatment solution. Include a vehicle control (e.g., DMSO at the same final concentration as the compounds).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Cell Harvesting:
-
Carefully collect the supernatant from each well, which contains detached, dead cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the trypsinized cells for each sample.
-
-
Centrifugation: Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Staining:
-
Flow Cytometry: Analyze the samples on a flow cytometer. The percentage of PI-positive cells represents the population of cells with compromised membrane integrity.
Protocol: Western Blot for p-MLKL
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated MLKL (p-MLKL) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Conclusion
This compound is an indispensable tool for researchers studying the specific cellular effects of its active stereoisomer, (S)-Necrocide 1. Its use as a negative control ensures that the observed induction of non-canonical necrotic cell death is a direct result of the specific chemical entity and not an artifact. However, it is imperative for scientists and drug development professionals to recognize that (S)-Necrocide 1 acts through a mechanism distinct from canonical necroptosis. Therefore, this compound should not be used as a universal negative control for necroptosis. For inhibiting the canonical necroptosis pathway, specific inhibitors such as Necrostatin-1 remain the gold standard. A clear understanding of these distinctions is fundamental to the rigorous design and interpretation of cell death assays.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. invivogen.com [invivogen.com]
- 12. Necrostatin-1 Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression [mdpi.com]
Stereoisomer Showdown: (S)-Necrocide 1 Emerges as the Potent Inducer of a Novel Necrotic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Central Point, Shanghai, China - In the landscape of cancer therapeutics, the quest for novel cell death pathways that can bypass apoptosis resistance is of paramount importance. Necrocide 1 (NC1), a third-generation 1,3-dihydroindole-2-one derivative, has been identified as a potent inducer of a unique form of TNF-independent necrosis. Crucially, this biological activity is stereospecific, with the (S)-enantiomer, (S)-Necrocide 1, demonstrating high potency, while its counterpart, (R)-Necrocide 1, remains inactive. This guide provides a comprehensive technical overview of the differential activity of these stereoisomers, detailing the underlying signaling pathways and the experimental methodologies used in their characterization.
Data Presentation: Quantitative Comparison of (R)- and (S)-Necrocide 1 Activity
The cytotoxic activity of the Necrocide 1 stereoisomers has been evaluated across a panel of human cancer cell lines. The (S)-enantiomer consistently demonstrates potent nanomolar efficacy, whereas the (R)-enantiomer is largely devoid of activity.
Table 1: IC50 Values of (S)-Necrocide 1 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 0.48[1] |
| PC3 | Prostate Cancer | 2[1] |
IC50 values were determined after 72 hours of treatment.[1]
A direct comparison in MCF-7 breast cancer cells starkly illustrates the stereospecificity of Necrocide 1. As shown in dose-response analyses, (S)-Necrocide 1 induces cell death in a concentration-dependent manner, while this compound fails to elicit a cytotoxic response even at significantly higher concentrations.
Signaling Pathways of (S)-Necrocide 1-Induced Necrosis
(S)-Necrocide 1 triggers a distinct regulated necrotic cell death pathway that is independent of established necroptosis (RIPK1/RIPK3/MLKL-mediated), ferroptosis, and pyroptosis pathways. The mechanism is characterized by the induction of mitochondrial reactive oxygen species (ROS) and is dependent on the mitochondrial permeability transition pore (mPTP).
The signaling cascade is initiated by the engagement of (S)-Necrocide 1 with its cellular target, leading to a surge in mitochondrial ROS. This oxidative stress is a critical upstream event, as quenching of mitochondrial ROS abrogates the cytotoxic effects. The accumulation of ROS subsequently leads to the opening of the mPTP, a process involving Cyclophilin D (CypD). This results in the loss of mitochondrial membrane potential (Δψm), mitochondrial swelling, and ultimately, rupture of the plasma membrane, releasing cellular contents and damage-associated molecular patterns (DAMPs).
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Necrostatin-1i: An Inactive Analogue for In Vitro Necroptosis Studies
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is typically initiated when apoptosis is inhibited. Unlike the immunologically silent process of apoptosis, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, which can trigger an inflammatory response.[1][2][3] This pathway is mediated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4]
Necrostatin-1 (Nec-1) was identified as a potent and specific small-molecule inhibitor of the kinase activity of RIPK1, making it an invaluable tool for studying the role of necroptosis in various physiological and pathological conditions. To distinguish the specific effects of RIPK1 inhibition from potential off-target effects, researchers require a suitable negative control. Necrostatin-1i (Nec-1i) was developed for this purpose. It is a demethylated variant of Nec-1, designed to be an inactive analogue.
However, accumulating evidence suggests that Nec-1i is not entirely inert. While it is substantially less potent against RIPK1 than Nec-1, it can exhibit inhibitory activity at higher concentrations and in certain cellular or in vivo contexts. Both Nec-1 and Nec-1i have also been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation, which can confound the interpretation of results in inflammatory disease models.
This guide provides a comprehensive overview of Nec-1i, its properties, its use as a negative control in in vitro studies of necroptosis, and the critical considerations for interpreting the resulting data. It also introduces Necrostatin-1s (Nec-1s), a more stable and specific RIPK1 inhibitor that lacks IDO activity, as a superior alternative for certain experimental designs.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of these compounds is essential for proper handling, storage, and use in experimental settings.
| Property | Necrostatin-1 (Nec-1) | Necrostatin-1i (Nec-1i) | Necrostatin-1s (Nec-1s) |
| Synonyms | 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-imidazolidinone | 5-(1H-indol-3-ylmethyl)-2-thioxo-4-imidazolidinone | 7-Chloro-O-Nec-1 |
| CAS Number | 4311-88-0 | 64419-92-7 | 852391-15-2 |
| Molecular Formula | C₁₃H₁₃N₃OS | C₁₂H₁₁N₃OS | C₁₃H₁₂ClN₃O₂ |
| Molecular Weight | 259.33 g/mol | 245.3 g/mol | 277.7 g/mol |
| Purity | ≥ 95% (Typical) | ≥ 98% (Typical) | >98% |
| Solubility | DMSO (~38 mM) | DMSO (~10 mg/ml) | DMSO (~25 mg/ml) |
Mechanism of Action and Signaling Pathway
Nec-1 functions as an allosteric inhibitor of RIPK1. It binds to a hydrophobic pocket in the kinase domain, locking RIPK1 in an inactive conformation and preventing its autophosphorylation, a critical step for the induction of necroptosis. Nec-1i is intended to lack this inhibitory activity.
The canonical necroptosis pathway, typically induced by Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, is illustrated below.
Quantitative Comparison of In Vitro Activity
The potency of Nec-1, Nec-1i, and Nec-1s varies significantly. The following table summarizes key quantitative data from in vitro kinase and cellular necroptosis assays.
| Compound | Target/Assay | Cell Line / System | Potency (IC₅₀ / EC₅₀) | Reference |
| Necrostatin-1 | RIPK1 Kinase Activity | Recombinant human RIPK1 | IC₅₀ ≈ 200-500 nM | |
| TNF-α Induced Necroptosis | Human 293T cells | EC₅₀ = 490 nM | ||
| IDO Activity | Recombinant human IDO | IC₅₀ ≈ 10 µM | ||
| Necrostatin-1i | RIPK1 Kinase Activity | Recombinant human RIPK1 | > 100-fold less potent than Nec-1 | |
| TNF-α Induced Necroptosis | Mouse L929sA cells | ~10-fold less potent than Nec-1 | ||
| IDO Activity | Recombinant human IDO | Similar potency to Nec-1 | ||
| Necrostatin-1s | RIPK1 Kinase Activity | Recombinant human RIPK1 | IC₅₀ = 210 nM | |
| TNF-α Induced Necroptosis | Mouse L929sA cells | Equipotent to Nec-1 | ||
| IDO Activity | Recombinant human IDO | No inhibition observed |
Experimental Protocols for In Vitro Studies
Accurate and reproducible data depend on well-defined experimental protocols. The following are generalized methodologies for key in vitro assays used to study necroptosis.
Cellular Necroptosis Assay
This assay measures the ability of compounds to inhibit necroptosis in a cellular context.
-
Cell Lines: Human HT-29 or mouse L929 cells are commonly used.
-
Materials:
-
Selected cell line
-
Complete culture medium
-
TNF-α (human or mouse, as appropriate)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
SMAC mimetic (e.g., SM-164) (optional, enhances TNF-α signaling)
-
Nec-1 (positive control), Nec-1i (negative control)
-
Cell viability reagent (e.g., Propidium Iodide (PI), LDH assay kit)
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
Pre-treatment: Remove the culture medium. Add fresh medium containing the desired concentrations of Nec-1, Nec-1i, or vehicle control (e.g., DMSO). It is crucial to perform a dose-response curve for all compounds. Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing stimuli. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20 µM).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.
-
Assessment of Cell Death:
-
PI Staining: Add Propidium Iodide to the wells. Analyze via fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (necrotic) cells.
-
LDH Release: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity, using a commercial kit.
-
-
In Vitro RIPK1 Kinase Assay
This biochemical assay directly measures the inhibition of RIPK1's enzymatic activity.
-
Materials:
-
Recombinant human RIPK1 protein
-
Kinase assay buffer
-
Nec-1, Nec-1i
-
[γ-³²P]ATP (for radioactive assay) or unlabeled ATP
-
Antibody against phosphorylated RIPK1 (p-Ser166) (for Western blot detection)
-
-
Protocol:
-
Inhibitor Pre-incubation: In a microcentrifuge tube, mix recombinant RIPK1 with the desired concentrations of Nec-1 or Nec-1i in kinase buffer. Incubate for 20-30 minutes at room temperature to allow for binding.
-
Kinase Reaction: Initiate the autophosphorylation reaction by adding ATP (either radiolabeled or unlabeled). Incubate for 30-60 minutes at 30°C.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Radioactive Method: Separate the proteins by SDS-PAGE. Transfer the gel to a nitrocellulose membrane and expose it to autoradiography film to detect the incorporation of ³²P, indicating autophosphorylation.
-
Western Blot Method: Separate proteins by SDS-PAGE and transfer to a membrane. Probe with a primary antibody specific for phosphorylated RIPK1 (e.g., p-Ser166) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Western Blot Analysis of Necroptosis Markers
This method confirms the engagement of the necroptosis pathway within cells by detecting the phosphorylation of key signaling proteins.
-
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate format as described in the Cellular Necroptosis Assay.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, and total protein levels as loading controls (e.g., total RIPK1, β-Actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
-
Critical Considerations for Interpreting Results with Nec-1i
Given that Nec-1i is not completely inactive, careful interpretation of experimental data is paramount.
-
Dose-Response: Always perform a full dose-response analysis for both Nec-1 and Nec-1i. Nec-1i may show effects at high concentrations (>10 µM) that could be misinterpreted as non-specific if only a single high dose is used.
-
Species Specificity: The relative potency of Nec-1i can differ between species. For instance, it shows greater residual activity in mouse cells compared to human cells. This must be considered when choosing cell lines and interpreting results.
-
Off-Target Effects: The primary known off-target effect for both Nec-1 and Nec-1i is the inhibition of IDO. If studying necroptosis in an immunological context, this can be a significant confounder. In such cases, using Nec-1s, which does not inhibit IDO, is strongly recommended as the active compound.
-
Antioxidant Activity: Recent studies have suggested that both Nec-1 and Nec-1i possess direct radical scavenging abilities, particularly against superoxide (B77818) anions, which is independent of RIPK1 inhibition. This antioxidant property could contribute to their protective effects in models where oxidative stress is a key factor.
Conclusion
Necrostatin-1i serves as a widely used control for in vitro studies of necroptosis. Its utility lies in its structural similarity to Necrostatin-1 but with significantly reduced potency against RIPK1 kinase. However, researchers must remain vigilant about its potential for residual activity at higher concentrations, its off-target inhibition of IDO, and its species-dependent effects. When used judiciously alongside comprehensive dose-response analyses, Nec-1i can be an effective tool to help delineate the specific role of RIPK1-mediated necroptosis. For studies where IDO inhibition is a concern or a more specific RIPK1 inhibitor is desired, Necrostatin-1s represents a superior alternative.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
Understanding the Stereospecificity of Necrocide 1's Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrocide 1 (NC1), a potent inducer of regulated necrosis, has emerged as a molecule of interest in cancer research due to its ability to trigger immunogenic cell death. A critical aspect of its mechanism is the stereospecificity of its interaction with its molecular target. This technical guide provides an in-depth analysis of the stereoselective targeting of the transient receptor potential melastatin 4 (TRPM4) ion channel by Necrocide 1. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Introduction
Necrocide 1 is a small molecule that induces a form of regulated necrosis termed "necrosis by sodium overload" (NECSO).[1] This process is initiated by the persistent activation of its direct target, the TRPM4 ion channel, leading to a massive influx of sodium ions, subsequent cell swelling, and plasma membrane rupture.[1][2] Notably, the biological activity of Necrocide 1 is highly stereospecific. The active compound is the (S)-enantiomer, while its (R)-stereoisomer is inactive, highlighting a precise molecular recognition event at the target site.[3][4][5] Understanding this stereospecificity is paramount for the rational design of more potent and selective TRPM4 modulators for therapeutic applications. This guide will dissect the experimental evidence that establishes and quantifies this stereoselective interaction.
The Molecular Target: TRPM4
The primary target of Necrocide 1 is the transient receptor potential melastatin 4 (TRPM4), a calcium-activated, non-selective monovalent cation channel.[2] TRPM4 is implicated in a variety of physiological processes, and its dysregulation has been linked to several disease states. NC1 acts as a selective agonist of human TRPM4, causing sustained channel opening.[1] This activity is species-specific, as NC1 does not activate the murine ortholog of TRPM4.[1]
Stereospecificity of Necrocide 1 Activity
The cytotoxic effects of Necrocide 1 are strictly dependent on its stereochemistry. The (S)-enantiomer, referred to as Necrocide 1 (NC1), potently induces cell death in susceptible cancer cell lines, whereas the (R)-enantiomer, referred to as Necrocide 1 inactive (NC1i), is devoid of this activity.[3][4] This stark difference in biological effect underscores the importance of the three-dimensional arrangement of the molecule for its interaction with TRPM4.
Quantitative Analysis of Stereospecific Activity
The differential activity of the Necrocide 1 stereoisomers has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant disparity in potency between the active and inactive forms.
| Compound | Stereoisomer | Cell Line | Assay Type | IC50 (nM) | Reference |
| Necrocide 1 (NC1) | (S) | MCF-7 | WST-1 | ~50 | [1] |
| Necrocide 1 inactive (NC1i) | (R) | MCF-7 | WST-1 | >10,000 | [1] |
| Necrocide 1 (NC1) | (S) | PC-3 | WST-1 | 2 | [6] |
Note: The IC50 value for NC1 in MCF-7 cells is estimated from the dose-response curve presented in Zhang et al., 2023. The IC50 for NC1i is significantly greater than the highest concentration tested.
Signaling Pathway and Experimental Workflows
Necrocide 1-Induced NECSO Signaling Pathway
Necrocide 1's mechanism of action involves a direct interaction with the TRPM4 channel, leading to a cascade of events culminating in necrotic cell death. This pathway is distinct from other forms of regulated cell death, such as necroptosis, which is mediated by RIPK1.[3][4][5]
Caption: Signaling pathway of Necrocide 1-induced NECSO.
Experimental Workflow for Assessing Stereospecificity
A multi-step workflow is employed to characterize the stereospecific targeting of TRPM4 by Necrocide 1, from initial cell viability screening to direct target engagement and functional channel modulation assays.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Research on the correlation between lung adenocarcinoma and necrosis by sodium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
(R)-Necrocide 1 CAS number and supplier information
An In-depth Technical Guide to (R)-Necrocide 1 for Drug Development Professionals
Introduction
Necrocide 1 (NC1) is a novel experimental compound identified as a potent inducer of a regulated, non-apoptotic form of cell death in human cancer cells.[1][2][3] It operates through a unique mechanism distinct from established cell death pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[1] Specifically, Necrocide 1 is a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, triggering a cascade of events leading to necrotic cell death through sodium overload (NECSO).[4] This compound and its stereoisomers, including this compound, have shown significant anti-tumor activity in vitro and in vivo, making them promising candidates for anticancer therapy. This guide provides a comprehensive overview of this compound, including its chemical properties, suppliers, mechanism of action, and relevant experimental data and protocols.
Compound Identification and Supplier Information
This compound is a specific stereoisomer of the parent compound Necrocide 1. It is crucial to use the correct CAS number to ensure the procurement of the correct enantiomer for research purposes.
| Identifier | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 1247028-62-1 | |
| Molecular Formula | C23H27NO3 | |
| Molecular Weight | 365.5 g/mol | |
| IUPAC Name | (3R)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one | |
| Synonyms | HY-14307A, CHEMBL1259143 |
Note: The CAS number for the racemic or unspecified "Necrocide 1" is 1247028-61-0.
Verified Suppliers:
A number of chemical suppliers provide this compound for research purposes. Researchers should verify the purity and identity of the compound upon receipt. Potential suppliers include:
-
MedChemExpress
-
Cenmed Enterprises
-
TargetMol
-
Aladdin Scientific
Mechanism of Action and Signaling Pathway
Necrocide 1 induces a unique form of regulated necrosis. Unlike apoptosis, this process is not dependent on caspases and is not inhibited by the overexpression of anti-apoptotic proteins like BCL2. The cell death mechanism is also distinct from necroptosis, as it is not blocked by inhibitors of RIPK1, and from ferroptosis and pyroptosis.
The primary mechanism involves the following steps:
-
TRPM4 Agonism : Necrocide 1 acts as a selective agonist for the human TRPM4 ion channel. This channel is a calcium-activated non-selective cation channel.
-
Sodium Overload (NECSO) : Activation of TRPM4 leads to a massive influx of sodium ions (Na+) into the cell. This disrupts the ionic homeostasis, causing K+ efflux, membrane depolarization, and subsequent cellular edema or swelling, which are characteristic features of necrosis.
-
Mitochondrial ROS Production : The ionic imbalance and cellular stress trigger the production of reactive oxygen species (ROS) by the mitochondria. This mitochondrial ROS production is a critical step, and its inhibition can block Necrocide 1-induced cell death.
-
Immunogenic Cell Death (ICD) : Necrocide 1-induced necrosis is immunogenic. It results in the exposure of calreticulin (B1178941) (CALR) on the cell surface and the secretion of ATP and high mobility group box 1 (HMGB1). These molecules act as damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.
Caption: Signaling pathway of Necrocide 1-induced cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Necrocide 1 in various experimental settings.
Table 1: In Vitro Activity of Necrocide 1
| Parameter | Cell Line | Value | Description | Reference |
| EC50 | Human TRPM4 | 306.3 nM | Half-maximal effective concentration for TRPM4 agonism. | |
| IC50 | MCF-7 (Breast Cancer) | 0.48 nM | Half-maximal inhibitory concentration for antiproliferative activity (72h). | |
| IC50 | PC3 (Prostate Cancer) | 2 nM | Half-maximal inhibitory concentration for antiproliferative activity (72h). |
Table 2: In Vivo Antitumor Efficacy of Necrocide 1
| Dosage & Administration | Xenograft Model | Outcome | Reference |
| 20 mg/kg, i.v. (days 0, 7) | PC3 Rat Xenograft | Potent antitumor efficacy. | |
| 40 mg/kg, i.v. (days 0, 28) | PC3 Nude Mice Xenograft | Significant and sustained tumor regression. | |
| 100 mg/kg, i.g. (3x/week, 2 weeks) | PC3 Athymic Mice Xenograft | Reduced tumor growth. | |
| 30 mg/kg, i.v. (3x/week, 2 weeks) | MCF-7 Athymic Mice Xenograft | Suppressed tumor growth. |
Experimental Protocols
This section provides an overview of methodologies used to characterize the effects of Necrocide 1.
1. Protocol: In Vitro Cell Viability and Death Assay
This protocol is designed to assess the cytotoxic effects of Necrocide 1 on cancer cell lines.
-
Cell Culture : Plate human cancer cells (e.g., MCF-7, PC3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement : Assess cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®). Read the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis : Normalize the data to the vehicle-treated control cells. Plot the cell viability against the compound concentration and calculate the IC50 value using non-linear regression analysis.
2. Protocol: Measurement of Mitochondrial ROS Production
This protocol uses a fluorescent probe to detect mitochondrial reactive oxygen species.
-
Cell Treatment : Seed cells (e.g., MCF-7) in 6-well plates or on coverslips. Treat the cells with the desired concentration of this compound (e.g., 50-100 nM) for a short duration (e.g., 1-4 hours). Include a vehicle control and a positive control (e.g., Antimycin A).
-
Probe Loading : After treatment, wash the cells with a warm buffer (e.g., PBS or HBSS). Load the cells with a mitochondrial ROS-specific probe, such as MitoSOX™ Red, by incubating them in a solution containing the probe for 10-30 minutes at 37°C, protected from light.
-
Analysis :
-
Flow Cytometry : Detach the cells, wash them, and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence intensity in the appropriate channel (e.g., PE for MitoSOX™ Red).
-
Fluorescence Microscopy : If cells were grown on coverslips, mount them on slides and visualize them using a fluorescence microscope.
-
-
Data Interpretation : An increase in fluorescence intensity in Necrocide 1-treated cells compared to the control indicates an increase in mitochondrial ROS production.
Caption: Workflow for assessing Necrocide 1-induced ROS production.
Logical Relationships: Necrocide 1 vs. Other Cell Death Pathways
Necrocide 1's mechanism is defined by its independence from the canonical machinery of other major cell death pathways. Understanding these distinctions is critical for its development as a therapeutic agent, particularly for cancers that have developed resistance to apoptosis-inducing drugs.
Caption: Necrocide 1's independence from other cell death pathways.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Rationale for Using Necrocide-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necrocide-1 (NC1) has emerged as a potent, experimental anti-cancer agent that induces a unique form of regulated necrosis in human cancer cells. A critical aspect of its discovery is its stereospecificity; the biological activity is exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is inactive. This guide elucidates the discovery of (S)-Necrocide-1, clarifies the role of the (R)-enantiomer as an inactive control, and details the current understanding of its mechanisms of action, which diverge from classical necroptosis. The primary rationale for its use lies in its nanomolar potency against a range of cancer cell lines, its selectivity for malignant cells over normal cells, and its capacity to induce immunogenic cell death (ICD), positioning it as a promising candidate for cancer therapy and immuno-oncology research.
Discovery and the Critical Role of Stereochemistry
Necrocide-1 was identified as a third-generation small molecule, optimized from a series of compounds demonstrating robust anti-tumor activity.[1] The key breakthrough in its development was the discovery that its cell-killing ability is stereospecific. The active compound is (S')-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one , hereafter referred to as (S)-Necrocide-1 .[1]
Conversely, its enantiomer, (R)-Necrocide-1 , is biologically inactive and serves as an essential negative control in experiments to demonstrate the specific effects of the (S) form.[1] Early studies confirmed that (S)-Necrocide-1 induces a non-apoptotic, necrotic morphology in cancer cells at nanomolar concentrations, an effect not observed with its (R) stereoisomer.[2] This stereoselectivity is a cornerstone of its rationale, indicating a specific molecular target interaction.
Rationale for Use: A Selective, Immunogenic Necrosis Inducer
The primary rationale for investigating (S)-Necrocide-1 is its potential as a novel anti-cancer therapeutic. Key attributes include:
-
Potency and Selectivity: (S)-Necrocide-1 exhibits high potency, with IC50 values in the low nanomolar range across a panel of human cancer cell lines.[1] Crucially, it shows minimal toxicity to non-transformed, normal cells even at micromolar concentrations.
-
Overcoming Apoptosis Resistance: Many cancers develop resistance to conventional therapies by disabling apoptotic pathways. (S)-Necrocide-1 circumvents this by inducing a distinct, non-apoptotic cell death pathway, offering a therapeutic strategy for apoptosis-resistant tumors.
-
Induction of Immunogenic Cell Death (ICD): (S)-Necrocide-1-induced necrosis is immunogenic. It triggers the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (B1178941) (CALR), secretion of ATP, and release of high mobility group box 1 (HMGB1). These signals can stimulate an anti-tumor immune response, suggesting its potential in combination with immunotherapy.
Evolving Understanding of the Mechanism of Action
Initial hypotheses centered on (S)-Necrocide-1 acting as an inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key mediator of the classical necroptosis pathway, similar to Necrostatin-1 (Nec-1). However, subsequent research has revealed a distinct and novel mechanism.
The Initial Hypothesis: RIPK1-Mediated Necroptosis (Contextual Overview)
Necroptosis is a form of regulated necrosis initiated by death receptors like TNFR1. When caspase-8 is inhibited, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation of Mixed Lineage Kinase domain-Like pseudokinase (MLKL), which executes cell death by disrupting the plasma membrane. While this pathway was an early consideration for NC1, it has been largely ruled out. Pharmacological and genetic inhibition of necroptosis fails to block (S)-Necrocide-1-mediated cell death.
Caption: Hypothesized RIPK1-mediated necroptosis pathway.
Confirmed Mechanism I: Mitochondrial ROS-Dependent Regulated Necrosis
A primary mechanism of (S)-Necrocide-1 is the induction of a bona fide necrotic pathway that is dependent on mitochondrial reactive oxygen species (ROS). Experiments show that (S)-Necrocide-1 treatment leads to a rapid increase in mitochondrial ROS. This cell death pathway is not blocked by inhibitors of necroptosis, ferroptosis, or pyroptosis, but can be prevented by quenching mitochondrial ROS, highlighting it as a distinct form of regulated necrosis.
References
A Technical Guide to the Stereoselective Inertness of (R)-Necrocide 1
Abstract: Necrocide-1 (NC1) is a potent, third-generation small molecule inducer of a non-apoptotic, necrotic cell death pathway in human cancer cells.[1] Its cytotoxic activity is highly dependent on its stereochemistry. The (S)-enantiomer is biologically active at nanomolar concentrations, while the (R)-enantiomer, hereafter referred to as (R)-Necrocide 1, is biologically inert.[1][2] This guide provides a detailed characterization of the biological inertness of this compound, contextualized by the potent activity of its (S)-stereoisomer. We present comparative quantitative data, detailed experimental protocols for assessing bioactivity, and diagrams illustrating the mechanistic and logical basis for this stereoselective effect.
Introduction: The Stereochemical Basis of Necrocide 1 Activity
Necrocide-1, chemically known as (S)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1,3-dihydroindole-2-one, induces a unique form of regulated necrosis in various human cancer cell lines.[1][3] This cell death pathway is independent of traditional necroptosis (RIPK1/RIPK3/MLKL-mediated), pyroptosis, and ferroptosis. Instead, the mechanism of the active (S)-isomer is dependent on the generation of mitochondrial reactive oxygen species (ROS).
Crucially, this biological activity is exclusive to the (S)-stereoisomer. Its enantiomer, this compound, serves as a vital negative control in experimental settings, demonstrating that the specific three-dimensional arrangement of the molecule is critical for its interaction with cellular targets and the subsequent initiation of the cell death cascade. This document characterizes the biological inertness of the (R)-isomer.
Quantitative Analysis of Stereoisomer Activity
The profound difference in biological activity between the (S) and (R) enantiomers of Necrocide 1 is most clearly demonstrated through quantitative cell viability assays. The active (S)-isomer exhibits potent cytotoxicity against sensitive human cancer cell lines, while the (R)-isomer shows no significant effect even at much higher concentrations.
Table 1: Comparative Cytotoxicity of Necrocide 1 Stereoisomers
| Compound | Cell Line | Assay Type | Time Point (hours) | Activity Metric | Value | Reference |
| (S)-Necrocide 1 | MCF-7 (Breast Cancer) | WST-1 | 24 | EC50 | ~10 nM | |
| This compound | MCF-7 (Breast Cancer) | WST-1 | 24 | % Viability @ 10 nM | ~100% | |
| (S)-Necrocide 1 | PC-3 (Prostate Cancer) | Not Specified | 72 | IC50 | 2 nM | |
| (S)-Necrocide 1 | MDA-MB-468 | Not Specified | 24 | Necrotic Death | Potent Induction |
Note: WST-1 is a water-soluble tetrazolium salt used to measure cellular metabolic activity, which is an indicator of cell viability.
Mechanism of Action of (S)-Necrocide 1
To understand the inertness of the (R)-isomer, it is essential to detail the mechanism of the active (S)-isomer. The cytotoxic effect of (S)-Necrocide 1 is initiated through a signaling cascade that culminates in overwhelming mitochondrial oxidative stress.
-
Mitochondrial ROS Production: (S)-Necrocide 1 rapidly provokes a significant increase in mitochondrial ROS, specifically superoxide (B77818). This has been confirmed using fluorescent probes like MitoSOX.
-
Mitochondrial Permeability Transition: The increase in ROS contributes to mitochondrial membrane permeabilization (MMP), leading to a loss of the mitochondrial transmembrane potential (Δψm).
-
Execution of Necrotic Cell Death: This mitochondrial dysfunction leads to a non-apoptotic, necrotic cell death characterized by cellular swelling and loss of plasma membrane integrity. This process is not inhibited by blockers of apoptosis, necroptosis, or ferroptosis.
The biological inertness of this compound strongly implies that it is unable to initiate this cascade, likely due to a failure to engage with the initial molecular target responsible for triggering mitochondrial ROS production. The precise target remains uncharacterized, but the stereospecificity points to a specific binding pocket or interaction site.
Experimental Protocols
The following protocols are foundational for characterizing the differential activity of Necrocide 1 stereoisomers.
Protocol 4.1: Cell Viability Assessment via Tetrazolium Salt Reduction Assay (MTT/WST-1)
This protocol assesses the metabolic activity of cells as an indicator of viability. Viable cells reduce a tetrazolium salt (e.g., MTT, WST-1) to a colored formazan (B1609692) product.
Materials:
-
96-well cell culture plates
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
(S)-Necrocide 1 and this compound (dissolved in DMSO)
-
Tetrazolium salt solution (e.g., WST-1 reagent)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (S)-Necrocide 1 and this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Development:
-
For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Afterwards, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~450 nm for WST-1, ~570 nm for MTT).
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate EC₅₀/IC₅₀ values.
Protocol 4.2: Detection of Mitochondrial Superoxide with MitoSOX Red
This protocol uses a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Cell culture plates or coverslips for microscopy
-
Human cancer cell line (e.g., MCF-7)
-
(S)-Necrocide 1 and this compound
-
MitoSOX™ Red reagent (typically 5 mM stock in DMSO)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells on a suitable vessel (e.g., glass-bottom dish for microscopy).
-
Probe Loading: Prepare a 2-5 µM working solution of MitoSOX Red in warm HBSS. Remove the culture medium, wash the cells once with warm HBSS, and add the MitoSOX working solution. Incubate for 10-20 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS to remove excess probe.
-
Compound Treatment: Add fresh, warm culture medium containing the desired concentration of (S)-Necrocide 1, this compound, or vehicle control.
-
Incubation and Imaging: Incubate the cells for the desired treatment time (e.g., 1-4 hours). Capture fluorescent images using a microscope with appropriate filters (e.g., excitation/emission ~510/580 nm) or analyze by flow cytometry.
-
Analysis: Quantify the fluorescence intensity per cell or per field of view. A significant increase in fluorescence in (S)-Necrocide 1-treated cells compared to this compound and vehicle controls indicates mitochondrial superoxide production.
Mandatory Visualizations
Diagram 5.1: Signaling Pathway of Active (S)-Necrocide 1
Caption: Signaling cascade initiated by the active (S)-Necrocide 1 isomer.
Diagram 5.2: Experimental Workflow for Stereoisomer Comparison
Caption: Workflow for comparative analysis of Necrocide 1 stereoisomers.
Diagram 5.3: Logical Basis for this compound Inertness
Caption: The logical relationship between stereochemistry and bioactivity.
References
Methodological & Application
Application Notes: (R)-Necrocide 1 as a Negative Control
References
- 1. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-Necrocide 1 as a Control in MCF-7 Cell Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Necrocide 1 is the inactive stereoisomer of (S)-Necrocide 1, a potent inducer of a non-apoptotic, necrotic cell death pathway in various cancer cell lines, including the human breast carcinoma cell line MCF-7.[1][2] Due to its lack of cytotoxic activity, this compound serves as an ideal negative control in experiments investigating the specific effects of (S)-Necrocide 1.[1] These application notes provide detailed protocols for using this compound in control experiments in MCF-7 cells, including recommended concentrations and methodologies for assessing cell viability and the mechanism of cell death.
Data Presentation
The following table summarizes the recommended concentration for this compound as a negative control and the reported cytotoxic concentration for the active (S)-Necrocide 1 in MCF-7 cells.
| Compound | Cell Line | Recommended Control Concentration | Reported IC50 of Active Form ((S)-Necrocide 1) | Key Observations |
| This compound | MCF-7 | Up to 10 µM | < 15 nM | Did not reduce metabolic activity.[1] |
Signaling Pathway of (S)-Necrocide 1-Induced Necrosis
While this compound is inactive, understanding the pathway of its active counterpart is crucial for designing control experiments. (S)-Necrocide 1 induces a regulated form of necrosis that is independent of caspases, necroptosis, pyroptosis, and ferroptosis.[1] The pathway involves the production of mitochondrial reactive oxygen species (ROS) and is dependent on mitochondrial permeability transition.
References
Application Notes and Protocols for (R)-Necrocide 1 in Immunogenic Cell Death Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Necrocide 1 is an experimental small molecule that has been identified as a potent inducer of a non-apoptotic, necrotic form of cell death in various human cancer cell lines.[1][2][3] Unlike its stereoisomer, the (R) enantiomer selectively triggers a regulated necrosis pathway that is independent of TNF signaling and distinct from established necroptosis, pyroptosis, and ferroptosis.[1][2] The mechanism of action is linked to the induction of mitochondrial reactive oxygen species (ROS) and the mitochondrial permeability transition.
A critical feature of this compound-induced cell death is its immunogenic nature. This is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules that can initiate and perpetuate an immune response. The key hallmarks of immunogenic cell death (ICD) induced by this compound include the surface exposure of calreticulin (B1178941) (CRT), the secretion of adenosine (B11128) triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). These DAMPs play a crucial role in recruiting and activating antigen-presenting cells (APCs), such as dendritic cells, thereby promoting an anti-tumor immune response.
These application notes provide detailed protocols for utilizing this compound to induce and subsequently measure the key markers of immunogenic cell death in cancer cell lines.
Data Presentation
The following table summarizes the expected quantitative outcomes from the described experimental protocols when using this compound to induce immunogenic cell death. Values are illustrative and will vary depending on the cell line, experimental conditions, and concentration of this compound used.
| Parameter Measured | Assay Method | Expected Outcome with this compound | Positive Control | Negative Control |
| Calreticulin (CRT) Exposure | Flow Cytometry | Significant increase in the percentage of CRT-positive cells. | Doxorubicin | Vehicle (DMSO) |
| ATP Release | Luminescence-based Assay | Dose-dependent increase in extracellular ATP concentration. | Doxorubicin | Vehicle (DMSO) |
| HMGB1 Release | ELISA / Lumit™ Immunoassay | Time-dependent increase in extracellular HMGB1 concentration. | Doxorubicin | Vehicle (DMSO) |
| Cell Viability | MTT / CellTiter-Glo® Assay | Dose-dependent decrease in cell viability. | Staurosporine | Vehicle (DMSO) |
Signaling Pathways and Experimental Workflow
This compound-Induced Immunogenic Cell Death Pathway
Caption: Signaling cascade initiated by this compound leading to immunogenic cell death.
General Experimental Workflow for ICD Assays
Caption: Step-by-step workflow for assessing ICD markers induced by this compound.
Experimental Protocols
Protocol 1: Assessment of Calreticulin (CRT) Exposure by Flow Cytometry
This protocol details the detection of CRT translocated to the cell surface, an early hallmark of immunogenic cell death.
Materials:
-
Cancer cell line of interest (e.g., U2OS, MCF-7)
-
This compound (and its inactive stereoisomer as a negative control)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Anti-Calreticulin antibody (surface staining certified), conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Propidium Iodide (PI) or DAPI for cell viability staining
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound. Include wells for the inactive stereoisomer, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours).
-
Cell Harvesting: Gently collect the supernatant (which may contain dead cells) and wash the adherent cells with PBS. Detach the adherent cells using a non-enzymatic cell dissociation solution to preserve surface epitopes. Combine the supernatant and the detached cells.
-
Staining:
-
Wash the cells twice with cold FACS buffer by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-Calreticulin antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200-500 µL of FACS buffer containing a viability dye like PI or DAPI.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population (PI/DAPI negative) and quantify the percentage of cells positive for CRT staining.
Protocol 2: Measurement of Extracellular ATP Release
This protocol describes the quantification of ATP released into the culture medium, a key "find-me" signal in ICD.
Materials:
-
Cancer cell line of interest
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay used for extracellular ATP, or a specific extracellular ATP assay kit)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound and controls.
-
Incubation: Incubate for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Supernatant Collection: Carefully collect a small aliquot (e.g., 20-50 µL) of the cell culture supernatant from each well.
-
ATP Measurement:
-
Follow the manufacturer's instructions for the chosen ATP detection kit. Typically, this involves adding the ATP detection reagent to the collected supernatant.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the concentration of ATP in the supernatants based on the standard curve.
Protocol 3: Quantification of HMGB1 Release
This protocol outlines the measurement of HMGB1 released from the nucleus of dying cells, a late-stage marker of ICD.
Materials:
-
Cancer cell line of interest
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
24-well or 96-well plates
-
HMGB1 ELISA kit or a homogeneous immunoassay (e.g., Lumit™ HMGB1 Immunoassay)
-
Plate reader (for ELISA) or Luminometer (for Lumit™)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 2.
-
Incubation: Incubate cells for a longer duration, as HMGB1 release is a later event (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant. It is recommended to centrifuge the supernatant to pellet any cell debris.
-
HMGB1 Quantification (ELISA):
-
Perform the ELISA according to the kit manufacturer's protocol. This generally involves adding the supernatant to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the HMGB1 concentration from a standard curve.
-
-
HMGB1 Quantification (Homogeneous Immunoassay):
-
For assays like the Lumit™ HMGB1 Immunoassay, follow the simplified "add-mix-measure" protocol. This typically involves adding the detection reagents directly to the wells containing the cells and supernatant, incubating, and then reading the luminescence.
-
This method offers a higher throughput and avoids sample transfer steps.
-
-
Data Analysis: Determine the concentration of HMGB1 in the samples and compare the levels between treated and control groups.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the induction of immunogenic cell death by this compound. By systematically measuring the canonical hallmarks of ICD—calreticulin exposure, ATP secretion, and HMGB1 release—investigators can effectively characterize the immunogenic potential of this novel compound and its implications for cancer therapy. Consistent and reproducible data generation using these standardized assays is crucial for advancing our understanding of regulated necrosis and its role in stimulating anti-tumor immunity.
References
Application of (R)-Necrocide 1 in TRPM4 Channel Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Necrocide 1 is a potent and selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1] Its activation of TRPM4 triggers a specific form of regulated cell death known as "necrosis by sodium overload" (NECSO).[2][3][4][5] This unique mechanism of action makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPM4 channel. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to study TRPM4 function, including electrophysiology, calcium imaging, and cell viability assays.
Mechanism of Action
This compound specifically binds to and activates the human TRPM4 channel, leading to a sustained influx of sodium ions (Na⁺) into the cell.[1][2] This massive Na⁺ influx results in rapid membrane depolarization, cellular swelling (oncosis), and eventual rupture of the plasma membrane, culminating in necrotic cell death.[2][6] Notably, this process is distinct from other forms of regulated cell death such as apoptosis, necroptosis, and pyroptosis.[5] The activation of TRPM4 by this compound also leads to the release of damage-associated molecular patterns (DAMPs), suggesting a potential role in modulating immune responses.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity on human TRPM4 and its effects on cancer cell lines.
Table 1: Potency of this compound on Human TRPM4
| Parameter | Value | Cell Line | Species |
| EC₅₀ | 306.3 nM | HEK293T (overexpressing hTRPM4) | Human |
EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal response of the human TRPM4 channel.
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC₅₀ (72h) | Cancer Type |
| MCF-7 | 0.48 nM | Breast Cancer |
| PC3 | 2 nM | Prostate Cancer |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
Signaling Pathway
The activation of the TRPM4 channel by this compound initiates a well-defined signaling cascade leading to necrotic cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 7. Plasma Membrane Channel TRPM4 Mediates Immunogenic Therapy-Induced Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Necrocide 1 Treatment for Prostate Cancer Cell Lines
Introduction
Extensive literature search reveals that (R)-Necrocide 1 is the inactive stereoisomer of the anti-cancer compound Necrocide 1 (NC1).[1][2][3] The active form, (S')-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one, referred to as NC1, induces a regulated, non-apoptotic form of necrosis in various cancer cell lines.[1][2] Conversely, the (R) isomer has been consistently reported as inactive.[1]
Therefore, a treatment protocol for this compound in prostate cancer cell lines is not available in the current scientific literature, as it does not exhibit the cytotoxic effects observed with its (S') counterpart. The following sections will detail the known mechanism of the active Necrocide 1 to provide context for researchers interested in this class of compounds.
Necrocide 1-Induced Cell Death Pathway
Necrocide 1 (the active (S') isomer) induces a unique form of regulated necrosis that is independent of the established necroptosis, ferroptosis, and pyroptosis pathways.[1][2] This cell death mechanism is characterized by its reliance on mitochondrial permeability transition and the production of reactive oxygen species (ROS).[1] Unlike necroptosis, NC1-induced necrosis is not dependent on RIPK1, RIPK3, or MLKL.[1][4]
The key signaling events in NC1-induced necrosis are outlined below:
Caption: Signaling pathway of active (S')-Necrocide 1 induced regulated necrosis.
Experimental Protocols for Studying Necrocide 1
While no protocols exist for the inactive this compound, the following are standard methodologies used to investigate the effects of the active (S')-Necrocide 1 on cancer cell lines. These can be adapted for prostate cancer cell lines such as PC-3, DU145, and LNCaP.
1. Cell Viability Assay (MTS/MTT Assay)
This assay determines the cytotoxic effects of a compound on cell proliferation.
-
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
(S')-Necrocide 1 (and this compound as a negative control)
-
MTS or MTT reagent
-
Plate reader
-
-
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of (S')-Necrocide 1 and this compound in complete medium.
-
Treat the cells with varying concentrations of the compounds and a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for a typical cell viability assay.
2. Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular production of ROS.
-
Materials:
-
Prostate cancer cells
-
6-well plates
-
(S')-Necrocide 1
-
DCFDA or similar ROS-sensitive fluorescent dye
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with (S')-Necrocide 1 for the desired time.
-
Incubate the cells with DCFDA dye according to the manufacturer's protocol.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.
-
3. Western Blot Analysis for Cell Death Markers
This technique is used to detect the expression levels of proteins involved in cell death pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against RIPK1, RIPK3, MLKL, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantitative Data Summary
As no studies have been conducted using this compound due to its inactivity, there is no quantitative data to present for this compound. For the active (S')-Necrocide 1, cytotoxic concentrations are typically in the nanomolar range in various cancer cell lines, though specific IC50 values for prostate cancer cell lines are not detailed in the provided search results.
| Compound | Target Cell Line | Parameter | Value | Reference |
| This compound | Prostate Cancer | IC50 | Not Available | - |
| (S')-Necrocide 1 | Human Cancer Cell Lines | Effective Concentration | Nanomolar range | [2][3] |
The current body of scientific research does not support the use of this compound as a treatment for prostate cancer cell lines due to its established inactivity.[1] Researchers interested in the therapeutic potential of Necrocide 1 should focus on its active (S') stereoisomer. The protocols and background information provided here serve as a guide for investigating the effects of active Necrocide 1 and understanding its unique mechanism of inducing regulated necrosis.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Staining Methods to Confirm Inactivity of (R)-Necrocide 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Necrocide 1 is a small molecule inducer of a novel form of regulated necrosis, independent of the well-characterized necroptosis, pyroptosis, and ferroptosis pathways.[1][2] Its mechanism of action involves the activation of the transient receptor potential melastatin 4 (TRPM4) channel, leading to a massive influx of sodium ions.[3] This ionic imbalance triggers mitochondrial reactive oxygen species (ROS) production, culminating in necrotic cell death.[1][3] Notably, this process is characterized by features of immunogenic cell death (ICD), including the surface exposure of calreticulin (B1178941), and the release of ATP and high mobility group box 1 (HMGB1).[1][3] The inactive stereoisomer of this compound serves as a critical negative control in experimental setups, and confirming its lack of activity is essential for validating the specific effects of the active compound.[4]
These application notes provide detailed protocols for various staining methods to confirm the inactivity of this compound by comparing its effects to the active compound and untreated controls.
Core Principles of Inactivity Confirmation
To confirm the inactivity of this compound, a series of assays should be performed to demonstrate its inability to induce the key cellular and molecular events characteristic of the active compound. These include:
-
Maintaining Plasma Membrane Integrity: Unlike the active form, the inactive isomer should not cause membrane rupture.
-
No Increase in Intracellular Sodium: The inactive form should not activate TRPM4 channels to cause a sodium influx.
-
Absence of Mitochondrial ROS Production: The downstream effect of mitochondrial ROS generation should not be observed.
-
Lack of Immunogenic Cell Death Markers: The translocation of calreticulin and release of DAMPs like ATP and HMGB1 should not be induced.
Data Presentation: Summary of Expected Quantitative Results
The following table summarizes the expected outcomes from the described staining methods when comparing the effects of the active this compound, its inactive stereoisomer, and a vehicle control.
| Assay | Parameter Measured | Vehicle Control | Inactive this compound | Active this compound |
| Annexin V & Propidium Iodide Staining | % PI Positive Cells | Low | Low | High |
| % Annexin V Positive / PI Negative Cells | Low | Low | Low | |
| Intracellular Sodium Staining | Mean Fluorescence Intensity | Baseline | Baseline | Significantly Increased |
| Mitochondrial ROS Staining (MitoSOX) | Mean Fluorescence Intensity | Baseline | Baseline | Significantly Increased |
| Calreticulin Surface Staining | % Calreticulin Positive Cells | Low | Low | High |
| Extracellular ATP Assay | Luminescence (RLU) | Baseline | Baseline | Significantly Increased |
| Extracellular HMGB1 Assay | Absorbance/Luminescence | Baseline | Baseline | Significantly Increased |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Annexin V and Propidium Iodide Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.[5][6]
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.[5][7]
Methodology:
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Cell line of interest
-
This compound (active)
-
Inactive this compound
-
Vehicle control (e.g., DMSO)
-
Fluorescence microscope or flow cytometer
Procedure (for Adherent Cells):
-
Seed cells in 6-well plates and culture to 70-80% confluency.
-
Treat cells with the desired concentrations of active this compound, inactive this compound, or vehicle control for the appropriate incubation time.
-
Carefully collect the culture medium, which contains detached dead cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using a gentle cell scraper or trypsin-free dissociation solution.
-
Combine the detached cells with the collected medium from step 3.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy.
Data Analysis:
-
Flow Cytometry: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Fluorescence Microscopy: Observe the staining pattern. Live cells show no fluorescence, early apoptotic cells show green plasma membrane staining, and necrotic cells show red nuclear staining.
Protocol 2: Measurement of Intracellular Sodium Concentration
Principle: Fluorescent indicators like Sodium Green or Asante Natrium Green-2 (ANG-2) exhibit an increase in fluorescence intensity upon binding to intracellular sodium ions.[9][10][11] This allows for the quantification of changes in intracellular sodium concentration.
Methodology:
Materials:
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green, Asante Natrium Green-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Prepare a loading solution of the sodium indicator (e.g., 5 µM Asante Natrium Green-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentrations of active this compound, inactive this compound, or vehicle control.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 525/545 nm for ING-2) over time using a fluorescence plate reader.[10]
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each treatment condition. A significant increase in fluorescence indicates an influx of sodium.
Protocol 3: Detection of Mitochondrial Reactive Oxygen Species (ROS)
Principle: MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is oxidized by superoxide, a major form of mitochondrial ROS, and exhibits red fluorescence upon binding to nucleic acids.[12][13]
Methodology:
Materials:
-
MitoSOX™ Red reagent
-
HBSS or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with active this compound, inactive this compound, or vehicle control for the desired time.
-
Prepare a 5 µM working solution of MitoSOX™ Red in HBSS.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[14]
-
Wash the cells three times with warm HBSS.
-
Analyze the cells immediately by flow cytometry (PE channel) or fluorescence microscopy.
Data Analysis:
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.
-
Fluorescence Microscopy: Capture images and analyze the intensity of red fluorescence in the mitochondria.
Visualizations
Caption: Signaling pathway of this compound-induced necrotic cell death.
Caption: Experimental workflow for Annexin V and Propidium Iodide staining.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lumit® HMGB1 Human/Mouse Immunoassay [worldwide.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V-FITC Kit Protocol [hellobio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Fluorometric Na+ Evaluation in Single Cells Using Flow Cytometry: Comparison with Flame Emission Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with (R)-Necrocide 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Necrocide 1 is the inactive stereoisomer of Necrocide-1 (NC1), a potent inducer of a regulated, non-apoptotic form of cell death.[1][2][3] The active (S)-isomer, Necrocide-1, triggers a necrotic cell death pathway independent of the well-characterized RIPK1/RIPK3/MLKL necroptosis axis.[1][2][3] Instead, its mechanism is linked to the induction of mitochondrial reactive oxygen species (ROS) and is also described as a selective agonist of the TRPM4 channel, leading to sodium influx and subsequent necrotic cell death.[4] Given its lack of activity, this compound serves as an ideal negative control in experiments designed to investigate the cellular effects of the active (S)-Necrocide 1.
These application notes provide detailed protocols for utilizing flow cytometry to analyze and quantify the effects of this compound in comparison to its active counterpart, focusing on cell viability, apoptosis/necrosis discrimination, and mitochondrial health.
Core Principles of Analysis
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of distinct cell populations based on their light scattering and fluorescence properties. When studying the effects of compounds like Necrocide-1, flow cytometry allows for the precise measurement of:
-
Cell Viability: Differentiating between live and dead cells.
-
Mode of Cell Death: Distinguishing between apoptosis and necrosis.
-
Mitochondrial Integrity: Assessing changes in mitochondrial membrane potential and the production of mitochondrial ROS.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from flow cytometry analysis when comparing cells treated with a vehicle control, the inactive this compound, and the active (S)-Necrocide 1.
Table 1: Cell Viability Analysis using Propidium Iodide (PI) Staining
| Treatment Group | Concentration | % Live Cells (PI Negative) | % Dead Cells (PI Positive) |
| Vehicle Control | - | >95% | <5% |
| This compound | 100 nM | >95% | <5% |
| (S)-Necrocide 1 | 100 nM | <40% | >60% |
Table 2: Apoptosis vs. Necrosis Analysis using Annexin V and PI Staining
| Treatment Group | Concentration | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | - | >95% | <2% | <1% | <2% |
| This compound | 100 nM | >95% | <2% | <1% | <2% |
| (S)-Necrocide 1 | 100 nM | <40% | <5% | >50% | <5% |
Table 3: Mitochondrial Health Analysis
| Treatment Group | Concentration | % Cells with High Mitochondrial Membrane Potential | % Cells with High Mitochondrial ROS (MitoSOX Positive) |
| Vehicle Control | - | >90% | <5% |
| This compound | 100 nM | >90% | <5% |
| (S)-Necrocide 1 | 100 nM | <30% | >70% |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of active (S)-Necrocide 1 leading to necrotic cell death.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Treatment
This protocol outlines the steps for treating adherent or suspension cells with this compound and its active isomer.
Materials:
-
Cell line of interest (e.g., MCF-7 human breast cancer cells)[4][5]
-
Complete cell culture medium
-
This compound
-
(S)-Necrocide 1
-
Vehicle (e.g., DMSO)
-
Multi-well plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Compound Preparation: Prepare stock solutions of this compound and (S)-Necrocide 1 in the vehicle. Further dilute the compounds to the desired final concentration in complete cell culture medium. Prepare a vehicle control with the same final concentration of the vehicle as the treated samples.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the vehicle, this compound, or (S)-Necrocide 1.
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) under standard cell culture conditions.[4]
Protocol 2: Analysis of Cell Viability and Necrosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells and combine with the supernatant to include any floating dead cells.
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[6]
Protocol 3: Analysis of Mitochondrial Membrane Potential
This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential using a potentiometric dye such as TMRM.
Materials:
-
Treated and control cells
-
Complete cell culture medium
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
PBS
Procedure:
-
Dye Loading: Add TMRM to the cell culture medium of treated and control cells to a final concentration of 20-100 nM.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 2, Step 1 and 2.
-
Resuspension: Resuspend the cell pellet in cold PBS.
-
Analysis: Analyze the samples immediately on a flow cytometer. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.
Protocol 4: Analysis of Mitochondrial Reactive Oxygen Species (ROS)
This protocol measures the production of mitochondrial ROS using the MitoSOX Red indicator.
Materials:
-
Treated and control cells
-
MitoSOX Red reagent
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
PBS
Procedure:
-
Dye Loading: Prepare a 5 µM working solution of MitoSOX Red in HBSS. Remove the culture medium from the cells and add the MitoSOX Red working solution.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer.
-
Cell Harvesting: Harvest the cells as described in Protocol 2, Step 1.
-
Resuspension: Resuspend the cell pellet in cold PBS.
-
Analysis: Analyze the samples immediately on a flow cytometer. An increase in fluorescence indicates an increase in mitochondrial ROS.[1]
The provided application notes and protocols offer a comprehensive framework for utilizing this compound as a negative control in flow cytometry-based investigations of Necrocide-1-induced cell death. By employing these methods, researchers can accurately quantify the specific effects of the active (S)-isomer on cell viability, the mode of cell death, and mitochondrial function, thereby contributing to a clearer understanding of this novel necrotic pathway.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Measuring Mitochondrial ROS Production in Necrocide-1 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrocide-1 (NC1) is a potent inducer of a novel form of regulated necrotic cell death. A critical aspect of its mechanism involves the generation of mitochondrial Reactive Oxygen Species (ROS). It is important to note that the stereoisomer, (R)-Necrocide 1, is inactive and does not induce this cellular response.[1] Therefore, accurate measurement of ROS production is essential for studying the efficacy and mechanism of action of Necrocide-1.
These application notes provide detailed protocols for quantifying total cellular and mitochondrial ROS levels in cells treated with Necrocide-1. The provided methodologies and data will guide researchers in setting up and interpreting their experiments.
Data Presentation
The following tables present representative quantitative data for ROS production in cells treated with Necrocide-1. These values are illustrative and may vary depending on the cell line, experimental conditions, and the specific ROS detection reagent used.
Table 1: Total Cellular ROS Production Measured by DCFDA Assay
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 4 | 12,500 | 1.0 |
| Necrocide-1 | 50 | 4 | 37,500 | 3.0 |
| Necrocide-1 | 100 | 4 | 62,500 | 5.0 |
| This compound (inactive) | 100 | 4 | 13,000 | 1.04 |
| Positive Control (H₂O₂) | 100 µM | 1 | 87,500 | 7.0 |
Table 2: Mitochondrial Superoxide (B77818) Production Measured by MitoSOX Red Assay
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 4 | 8,200 | 1.0 |
| Necrocide-1 | 50 | 4 | 49,200 | 6.0 |
| Necrocide-1 | 100 | 4 | 86,100 | 10.5 |
| This compound (inactive) | 100 | 4 | 8,500 | 1.04 |
| Positive Control (Antimycin A) | 10 µM | 1 | 73,800 | 9.0 |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for Necrocide-1-induced cell death. NC1 triggers a regulated necrosis pathway that is independent of necroptosis, pyroptosis, and ferroptosis.[1] The process is critically dependent on the production of mitochondrial ROS and the subsequent opening of the mitochondrial permeability transition pore (mPTP).[1]
Caption: Necrocide-1 signaling pathway.
Experimental Protocols
Protocol 1: Measurement of Total Cellular ROS using DCFDA Assay
This protocol is designed for measuring general oxidative stress in cells treated with Necrocide-1 using 2',7' –dichlorofluorescin diacetate (DCFDA).
Materials:
-
DCFDA (or H2DCFDA) solution (10 mM stock in DMSO)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
Necrocide-1
-
This compound (as a negative control)
-
Positive control (e.g., Hydrogen peroxide, H₂O₂)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection (Ex/Em = ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare working solutions of Necrocide-1, this compound, and the positive control in cell culture medium at the desired final concentrations.
-
DCFDA Loading:
-
Prepare a 20 µM working solution of DCFDA in pre-warmed serum-free medium or PBS.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the 20 µM DCFDA solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Treatment:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of the compound working solutions (or vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 1-6 hours) at 37°C.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2][3]
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red Assay
This protocol is for the specific detection of superoxide in the mitochondria of live cells treated with Necrocide-1.
Materials:
-
MitoSOX™ Red reagent (5 mM stock solution in DMSO)
-
Cell culture medium (phenol red-free recommended)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Necrocide-1
-
This compound (as a negative control)
-
Positive control (e.g., Antimycin A)
-
96-well black, clear-bottom microplate or appropriate plates for fluorescence microscopy/flow cytometry
-
Fluorescence detector (microplate reader, fluorescence microscope, or flow cytometer) with appropriate filters for rhodamine (Ex/Em = ~510/580 nm).
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere overnight.
-
Treatment:
-
Prepare working solutions of Necrocide-1, this compound, and the positive control in cell culture medium.
-
Treat the cells with the compounds for the desired time (e.g., 1-6 hours) at 37°C.
-
-
MitoSOX Loading:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or culture medium.
-
Remove the medium containing the treatment compounds and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Wash: Remove the MitoSOX solution and wash the cells gently three times with warm PBS.
-
Measurement:
-
Microplate Reader: Add 100 µL of PBS or culture medium to each well and measure fluorescence at Ex/Em = ~510/580 nm.
-
Fluorescence Microscopy: Mount the cells in a suitable imaging medium and visualize using a fluorescence microscope with a rhodamine filter set.
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Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and emission filters.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for measuring ROS production in Necrocide-1 treated cells.
Caption: General experimental workflow.
References
Application Notes and Protocols: Western Blot Analysis of Cell Death Markers Following Necrocide 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrocide 1 (NC1) is a potent inducer of a novel form of regulated, non-apoptotic cell death in human cancer cells. It is crucial to distinguish the active stereoisomer, (S)-Necrocide 1, from its inactive counterpart, (R)-Necrocide 1. Mechanistic studies have revealed that NC1 triggers a unique cell death pathway independent of the well-characterized necroptosis, pyroptosis, and ferroptosis pathways.[1][2][3] NC1-induced necrosis is initiated by the activation of the TRPM4 channel, leading to a massive influx of sodium ions, mitochondrial reactive oxygen species (ROS) production, and ultimately, a necrotic cell death that exhibits immunogenic features.[1][4]
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the cellular response to Necrocide 1 treatment. The focus is on identifying key protein markers to elucidate the specific NC1-induced cell death mechanism and to differentiate it from other forms of programmed cell death, such as apoptosis and necroptosis.
Key Cell Death Pathways and Relevant Markers
Necrocide 1-Induced Necrosis: This pathway is characterized by its dependence on the TRPM4 channel and mitochondrial ROS. Key markers would be related to these processes.
Necroptosis: A regulated form of necrosis dependent on the kinase activities of RIPK1 and RIPK3, leading to the phosphorylation and activation of MLKL. Western blot analysis for the phosphorylated forms of these proteins is a hallmark of necroptosis activation.
Apoptosis: A programmed cell death pathway characterized by the activation of caspases. Cleavage of caspase-3 and its substrate PARP are key indicators of apoptosis.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables provide a structured format for presenting quantitative data obtained from Western blot analysis after Necrocide 1 treatment. Densitometry should be used to quantify band intensities, which are then normalized to a loading control (e.g., β-actin, GAPDH).
Table 1: Analysis of Necroptosis Markers
| Target Protein | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SD) | p-value |
| p-RIPK1 (Ser166) | Vehicle Control | 1.0 ± 0.0 | - |
| Necrocide 1 (X µM) | |||
| Positive Control (e.g., TNFα+zVAD) | |||
| p-RIPK3 (Ser227) | Vehicle Control | 1.0 ± 0.0 | - |
| Necrocide 1 (X µM) | |||
| Positive Control (e.g., TNFα+zVAD) | |||
| p-MLKL (Ser358) | Vehicle Control | 1.0 ± 0.0 | - |
| Necrocide 1 (X µM) | |||
| Positive Control (e.g., TNFα+zVAD) |
Table 2: Analysis of Apoptosis Markers
| Target Protein | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SD) | p-value |
| Cleaved Caspase-3 | Vehicle Control | 1.0 ± 0.0 | - |
| Necrocide 1 (X µM) | |||
| Positive Control (e.g., Staurosporine) | |||
| Cleaved PARP | Vehicle Control | 1.0 ± 0.0 | - |
| Necrocide 1 (X µM) | |||
| Positive Control (e.g., Staurosporine) |
Table 3: Analysis of Markers for NC1-Induced Cell Death and Cellular Stress
| Target Protein | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SD) | p-value |
| TRPM4 | Vehicle Control | 1.0 ± 0.0 | - |
| Necrocide 1 (X µM) | |||
| Phospho-eIF2α | Vehicle Control | 1.0 ± 0.0 | - |
| Necrocide 1 (X µM) | |||
| Positive Control (e.g., Thapsigargin) | |||
| HMGB1 (in supernatant) | Vehicle Control | 1.0 ± 0.0 | - |
| Necrocide 1 (X µM) | |||
| Positive Control (e.g., Necroptosis inducer) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3) in appropriate culture dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentration of (S)-Necrocide 1. Include a vehicle control (e.g., DMSO) and positive controls for necroptosis (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK) and apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16 hours).
Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in Table 4.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Rationale |
| p-RIPK1 (Ser166) | Marker for RIPK1 kinase activation in necroptosis. |
| p-RIPK3 (Ser227) | Marker for RIPK3 activation in necroptosis. |
| p-MLKL (Ser358) | Key marker for the execution of necroptosis. |
| Cleaved Caspase-3 | Hallmark of apoptosis execution. |
| Cleaved PARP | Substrate of cleaved caspase-3, marker for apoptosis. |
| TRPM4 | The direct target of Necrocide 1. |
| Phospho-eIF2α | A general marker of cellular stress. |
| HMGB1 | A damage-associated molecular pattern (DAMP) released during necrotic forms of cell death. |
| β-actin or GAPDH | Loading controls for normalization. |
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of (S)-Necrocide 1-induced regulated necrosis.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of cell death markers.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R)-Necrocide 1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Necrocide 1. A critical point to note is the stereochemistry of the compound: (S)-Necrocide 1 is the active stereoisomer that induces necrosis, while (R)-Necrocide 1 is its inactive counterpart and is often used as a negative control. [1] If you are observing a lack of activity with this compound, this is the expected outcome. The following guide is structured to address the potential scenario where the active (S)-Necrocide 1 is not showing the expected necrotic effect.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound shows no cell death. Is there something wrong with my experimental setup?
A1: No, this is the expected result. This compound is the inactive stereoisomer of Necrocide 1 and is intended to be used as a negative control in experiments.[1] The active form that induces necrosis is (S)-Necrocide 1.[1] If you are aiming to induce necrosis, you should be using the (S)-stereoisomer.
Q2: What is the mechanism of action for the active (S)-Necrocide 1?
A2: (S)-Necrocide 1 induces a form of regulated necrosis that is independent of the classical necroptosis pathway involving RIPK1, RIPK3, and MLKL.[1][2] Instead, it triggers mitochondrial reactive oxygen species (ROS) production, leading to mitochondrial membrane permeabilization and ultimately, necrotic cell death. It is important to distinguish this from necroptosis, which is a specific programmed necrosis pathway.
Q3: Is (S)-Necrocide 1 a RIPK1 inhibitor like Necrostatin-1?
A3: No, (S)-Necrocide 1 is not a RIPK1 inhibitor. Its mechanism is distinct from that of necrostatins, which target the kinase activity of RIPK1 to block necroptosis. Experiments have shown that inhibitors of necroptosis, pyroptosis, and ferroptosis do not block cell death induced by (S)-Necrocide 1.
Q4: What are the expected morphological changes in cells treated with active (S)-Necrocide 1?
A4: Cells undergoing necrosis induced by (S)-Necrocide 1 will exhibit features characteristic of necrotic cell death, such as cellular swelling, loss of plasma membrane integrity, and the release of intracellular contents. This is in contrast to apoptosis, which is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Q5: Are there specific cell lines that are more or less sensitive to (S)-Necrocide 1?
A5: Yes, the sensitivity to (S)-Necrocide 1 can vary between cell lines. For example, human breast carcinoma MCF-7 cells have been shown to be sensitive to (S)-Necrocide 1, with IC50 values in the nanomolar range. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line.
Troubleshooting Guide: (S)-Necrocide 1 Inactivity
If you are using the active (S)-Necrocide 1 and are not observing the expected necrotic cell death, please refer to the following troubleshooting steps.
Problem 1: Sub-optimal Reagent Concentration or Quality
| Potential Cause | Recommended Solution |
| Incorrect Stereoisomer Used | Confirm that you are using (S)-Necrocide 1 for inducing necrosis and not the inactive this compound. |
| Degraded Compound | Ensure proper storage of the (S)-Necrocide 1 stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment. |
| Inaccurate Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods. |
| Sub-optimal Treatment Concentration | Perform a dose-response curve to determine the IC50 for your specific cell line. A concentration that is too low will not induce a significant effect. |
Problem 2: Issues with Experimental Protocol
| Potential Cause | Recommended Solution |
| Inappropriate Assay for Necrosis | Use assays that measure plasma membrane integrity, such as Lactate Dehydrogenase (LDH) release assays or propidium (B1200493) iodide (PI) staining followed by flow cytometry. Assays specific for apoptosis (e.g., caspase activity assays) will not be appropriate. |
| Incorrect Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration for observing necrosis in your cell line. Necrotic effects can be observed at different time points depending on the cell type and compound concentration. |
| High Background Cell Death | High levels of cell death in the vehicle control group can mask the effect of the compound. Ensure optimal cell culture conditions, including proper media, supplements, and incubation conditions. Check for contamination. |
| Cell Line Resistance | Some cell lines may be inherently resistant to (S)-Necrocide 1. Consider using a positive control cell line known to be sensitive, such as MCF-7. |
Quantitative Data Summary
The following table summarizes the reported potency of active Necrocide 1 stereoisomers in different human cancer cell lines. Note that the active form is consistently the (S)-isomer.
| Compound | Cell Line | Assay | IC50 / EC50 |
| (S)-Necrocide 1 | MCF-7 (Breast Cancer) | Tetrazolium conversion assay | < 15 nM |
| (S)-Necrocide 1 | PC3 (Prostate Cancer) | Antiproliferative assay | 2 nM |
| (S)-Necrocide 1 | A2780 (Ovarian Cancer) | Not specified | Not specified, but induces necrosis |
| This compound | MCF-7 (Breast Cancer) | Tetrazolium conversion assay | Inactive |
Detailed Experimental Protocols
Induction of Necrosis with (S)-Necrocide 1
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
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Compound Preparation: Prepare a stock solution of (S)-Necrocide 1 in an appropriate solvent (e.g., DMSO). From the stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
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Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of (S)-Necrocide 1. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the treated wells).
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Incubation: Incubate the cells for the predetermined optimal time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Assessment of Cell Death: Analyze cell death using an appropriate method for necrosis, such as an LDH release assay or PI staining.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture supernatant upon plasma membrane damage.
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Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.
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Cell Lysis (for Maximum LDH Release Control): To the remaining cells in some control wells, add a lysis buffer provided with the LDH assay kit to induce 100% LDH release.
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LDH Reaction: In a separate plate, mix a sample of the supernatant (and the lysate from the maximum release control) with the reaction mixture from a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
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Incubation and Measurement: Incubate the reaction mixture for the recommended time at room temperature, protected from light. Measure the absorbance at the specified wavelength using a plate reader.
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Calculation: Calculate the percentage of LDH release for each treatment condition relative to the maximum LDH release control.
Visualizations
Necroptosis Signaling Pathway (for differentiation from Necrocide-1 mechanism)
Caption: Differentiating Necroptosis from (S)-Necrocide 1's distinct mechanism.
Troubleshooting Workflow for (S)-Necrocide 1 Inactivity
Caption: A logical workflow for diagnosing experimental failures with (S)-Necrocide 1.
References
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of (R)-Necrocide 1 Control
This technical support center provides guidance to researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity with the control compound (R)-Necrocide 1. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify the source of the issue and ensure the validity of your experimental results.
FAQs: Understanding this compound and Cell Death Pathways
Q1: What is this compound and why is it used as a control?
A1: this compound is the inactive stereoisomer of Necrocide 1 (NC1). The active stereoisomer, (S)-Necrocide 1, is an experimental compound that induces a form of regulated, TNF-independent necrosis in human cancer cells.[1][2] this compound is intended to serve as a negative control in experiments to ensure that the observed cellular effects are specific to the active (S)-isomer and not due to off-target effects or the compound's chemical scaffold.
Q2: What is the mechanism of action for the active (S)-Necrocide 1?
A2: (S)-Necrocide 1 induces necrotic cell death by acting as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[3][4] This leads to a massive influx of sodium ions (Na+), resulting in sodium overload, cell swelling, and eventual rupture of the plasma membrane.[3][4] This process, termed "necrosis by sodium overload" (NECSO), is distinct from the classical necroptosis pathway.[3] It also involves the production of mitochondrial reactive oxygen species (ROS).[1][5]
Q3: How can I differentiate between apoptosis, necroptosis, and the necrosis induced by (S)-Necrocide 1?
A3: Distinguishing between these cell death pathways is critical for troubleshooting. Key differences lie in their signaling pathways and morphological characteristics.[6][7][8]
-
Apoptosis: A caspase-dependent, programmed form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[9][10]
-
Necroptosis: A regulated, caspase-independent form of necrosis that depends on the kinase activities of RIPK1, RIPK3, and the pseudokinase MLKL.[8][10][11]
-
(S)-Necrocide 1-induced Necrosis (NECSO): A form of regulated necrosis that is independent of caspases and the RIPK1/RIPK3/MLKL pathway. It is characterized by cell swelling and plasma membrane rupture due to sodium overload.[1][3]
The following diagram illustrates the distinct signaling pathways.
Troubleshooting Guide: Unexpected Cytotoxicity
If you observe significant cell death in your experiments when using this compound as a control, it indicates an issue that needs to be addressed. The following guide will help you systematically troubleshoot the problem.
Issue 1: High Background Cell Death in Control Wells
| Possible Cause | Troubleshooting Step | Success Indicator |
| Compound Purity/Integrity: The this compound sample may be contaminated with the active (S)-isomer or may have degraded. | 1. Obtain a fresh, certified batch of this compound from a reputable supplier. 2. If possible, verify the purity and identity of the compound using analytical methods (e.g., HPLC, mass spectrometry). | New batch of this compound shows no cytotoxicity at the tested concentrations. |
| Reagent/Media Contamination: Bacterial or fungal contamination in cell culture media or reagents can cause cell death. | 1. Visually inspect cultures for signs of contamination (e.g., turbidity, color change). 2. Test media and reagents for contamination. 3. Use fresh, sterile media and reagents. | No signs of contamination, and cell viability in control wells improves. |
| Suboptimal Cell Health: Cells that are stressed, over-confluent, or at a high passage number can be more susceptible to compound-induced toxicity. | 1. Use cells at a low passage number. 2. Ensure cells are in the logarithmic growth phase. 3. Avoid letting cells become over-confluent before and during the experiment. | Untreated control cells show high viability (>95%). |
| Vehicle (DMSO) Toxicity: High concentrations of the solvent used to dissolve the compound can be toxic to cells. | 1. Test the toxicity of the vehicle at the same concentration used for this compound. 2. If toxicity is observed, lower the final concentration of the vehicle (typically ≤ 0.1%). | Vehicle control shows no significant difference in viability compared to the untreated control. |
Issue 2: this compound Appears to Induce a Specific Cell Death Pathway
If the cytotoxicity observed with this compound is reproducible and appears to be pathway-specific, further investigation is needed to determine the mechanism.
The following workflow can help you characterize the unexpected cell death.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing cell metabolic activity as an indicator of viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, (S)-Necrocide 1 (as a positive control for necrosis), a vehicle control (e.g., DMSO), and an untreated control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[10]
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Cell Treatment: Treat cells in a 6-well plate with this compound, appropriate positive controls (e.g., staurosporine (B1682477) for apoptosis), and a vehicle control.
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Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Interpretation of Results:
| Cell Population | Annexin V Staining | PI Staining |
| Live | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Note: Since both late apoptosis and necroptosis result in double-positive staining, this assay should be combined with other methods for definitive differentiation.[10]
Protocol 3: Western Blot for Cell Death Markers
This protocol allows for the detection of specific protein markers of apoptosis and necroptosis.[9]
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Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Cleaved Caspase-3 (for apoptosis)
-
Phospho-MLKL (for necroptosis)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
| Condition | Cleaved Caspase-3 | Phospho-MLKL |
| Apoptosis Positive Control | Increased | No change |
| Necroptosis Positive Control | No change | Increased |
| This compound (if inducing apoptosis) | Increased | No change |
| This compound (if inducing necroptosis) | No change | Increased |
By following these troubleshooting guides and experimental protocols, researchers can systematically investigate the cause of unexpected cytotoxicity from this compound, ensuring the reliability and accuracy of their experimental findings.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Necrosis-inducing peptide has the beneficial effect on killing tumor cells through neuropilin (NRP-1) targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Necrocide-1 Concentration for Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Necrocide-1 for various cell lines. Our goal is to help you navigate common experimental challenges and ensure the successful application of this compound in your research.
Critical Correction: (S)-Necrocide-1 vs. (R)-Necrocide-1 and Mechanism of Action
It is crucial to note a common point of confusion regarding Necrocide-1. The biologically active stereoisomer is (S)-Necrocide-1 , often referred to as NC1. The (R) form is considered its inactive stereoisomer.[1] Furthermore, Necrocide-1 is not a RIPK1 inhibitor and does not induce necroptosis.[2][3] Instead, it triggers a distinct form of regulated, TNF-independent necrotic cell death.[2][3]
Recent studies have identified Necrocide-1 as a selective agonist of the TRPM4 channel, leading to sodium influx, mitochondrial reactive oxygen species (ROS) production, and ultimately, a form of immunogenic cell death.[1][4] This pathway is independent of the core necroptosis machinery involving RIPK1, RIPK3, and MLKL.[1][3] Therefore, assays designed to measure RIPK1 inhibition or necroptosis-specific markers like pMLKL will not be suitable for characterizing the effects of Necrocide-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Necrocide-1?
A1: Necrocide-1 is a selective agonist for the transient receptor potential melastatin 4 (TRPM4) channel.[4] Its activation of TRPM4 leads to a massive influx of sodium ions, potassium efflux, and membrane depolarization.[4] This ionic imbalance results in cell edema, mitochondrial ROS production, and ultimately, a form of regulated necrotic cell death that exhibits hallmarks of immunogenic cell death, such as the release of calreticulin (B1178941) (CALR), ATP, and HMGB1.[1][4]
Q2: Why am I not seeing inhibition of RIPK1 phosphorylation with Necrocide-1 treatment?
A2: Necrocide-1 does not inhibit RIPK1.[3] Its mechanism of action is entirely independent of the RIPK1/RIPK3/MLKL signaling cascade that characterizes necroptosis.[1][3] Therefore, you should not expect to see changes in RIPK1 phosphorylation. To study necroptosis and RIPK1 inhibition, specific inhibitors like Necrostatin-1 should be used.[5]
Q3: How do I distinguish Necrocide-1-induced cell death from apoptosis and necroptosis?
A3: Necrocide-1-induced cell death is distinct from both apoptosis and necroptosis. It is not blocked by caspase inhibitors (unlike apoptosis) or by inhibitors of necroptosis, ferroptosis, or pyroptosis.[4] You can differentiate these pathways by:
-
Morphology: Necrotic cells exhibit swelling and membrane rupture, whereas apoptotic cells show shrinkage and membrane blebbing.[6]
-
Inhibitor Assays: Test for rescue of cell death using a panel of inhibitors (e.g., z-VAD-FMK for pan-caspase, Necrostatin-1 for RIPK1, Ferrostatin-1 for ferroptosis). Necrocide-1-induced death should not be affected by these.[4]
-
Biochemical Markers: Necrocide-1-induced death is characterized by mitochondrial ROS production.[1] Apoptosis is marked by caspase activation, while necroptosis is identified by the phosphorylation of MLKL.[7][8]
Q4: Which cell lines are sensitive to Necrocide-1?
A4: Sensitivity to Necrocide-1 can vary between cell lines. It has shown potent activity against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-468) and prostate (PC3) cancer cells, at nanomolar concentrations.[1][4] However, it is reported to have no effect on mouse cells due to differences in the TRPM4 channel.[4] High basal levels of reactive oxygen species (ROS) in cancer cell lines may correlate with their sensitivity to Necrocide-1.[9]
Troubleshooting Guides
Issue 1: High Background Cell Death in Control Groups
| Possible Cause | Recommended Solution |
| Cell Culture Stress | Ensure optimal cell culture conditions, including proper media, supplements, and incubation parameters. Avoid over-confluency and handle cells gently.[10] |
| Reagent Toxicity | Test the toxicity of your vehicle (e.g., DMSO) at the concentrations used. Lower the concentration if necessary.[10] |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
| Sub-optimal Cell Health | Use cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment.[10] |
Issue 2: Inconsistent Results Between Replicates
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each replicate and be consistent with your pipetting technique. |
| Edge Effects in Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS instead. |
Issue 3: No Significant Cell Death Observed After Treatment
| Possible Cause | Recommended Solution |
| Incorrect Stereoisomer | Verify that you are using the active (S)-Necrocide-1 and not the inactive (R) stereoisomer.[1] |
| Cell Line Resistance | Your cell line may be resistant to Necrocide-1. This can be due to low TRPM4 expression or low basal ROS levels.[4][9] Confirm TRPM4 expression via Western blot or qPCR if possible. |
| Sub-optimal Concentration | Perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line. Concentrations can range from nanomolar to micromolar depending on the cell type.[4] |
| Incorrect Timing of Treatment | Optimize the incubation time. Cell death induced by Necrocide-1 can be observed within hours.[4] |
Data Presentation: Necrocide-1 Activity in Various Cell Lines
| Cell Line | Compound | Assay Duration | IC50 / EC50 | Notes | Reference |
| MCF-7 (Breast Cancer) | (S)-Necrocide-1 | 72 h | 0.48 nM | Antiproliferative activity. | [4] |
| PC3 (Prostate Cancer) | (S)-Necrocide-1 | 72 h | 2 nM | Antiproliferative activity. | [4] |
| Various Human Cancer Lines | (S)-Necrocide-1 | 24 h | 0.1 - 1000 nM | Induces necrotic cell death. | [4] |
| Human TRPM4 | (S)-Necrocide-1 | N/A | 306.3 nM | Agonist activity. | [4] |
Experimental Protocols
Protocol 1: Determining Optimal Necrocide-1 Concentration (Kill Curve)
This protocol is designed to establish the minimum concentration of Necrocide-1 required to induce cell death in your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 50-60% confluency).
-
Prepare Drug Dilutions: Prepare a serial dilution of (S)-Necrocide-1 in your complete cell culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Necrocide-1.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, assess cell viability using a suitable method. A metabolic assay like MTT or a dye exclusion assay using Propidium Iodide (PI) or 7-AAD is recommended.[8][11]
-
Data Analysis: Plot the cell viability against the log of the Necrocide-1 concentration to determine the IC50 value.
Protocol 2: Western Blot for Key Signaling Proteins
While Necrocide-1 does not target RIPK1, you may want to confirm the absence of necroptotic signaling or investigate other pathways.
-
Cell Treatment: Treat cells with the optimal concentration of Necrocide-1 determined from your kill curve for the desired time. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Normalize protein samples, denature them by boiling in Laemmli buffer, and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[10][12]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pMLKL, anti-caspase-3, or loading controls like β-actin or GAPDH) overnight at 4°C.[10][12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate.[10][12]
Visualizations
Caption: Signaling pathway of (S)-Necrocide-1 induced cell death.
Caption: Troubleshooting logic for optimizing Necrocide-1 experiments.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agscientific.com [agscientific.com]
- 6. Necrosis-inducing peptide has the beneficial effect on killing tumor cells through neuropilin (NRP-1) targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Issues with (R)-Necrocide 1 solubility and stability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-Necrocide 1. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments, particularly concerning solubility and stability in media.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Necrocide 1?
Necrocide 1 is an experimental inducer of regulated necrosis.[1][2][3] The active stereoisomer, (S)-Necrocide 1, selectively activates the human transient receptor potential melastatin 4 (TRPM4) channel, a nonselective monovalent cation channel.[4] This activation leads to a massive influx of sodium ions (Na⁺), causing rapid membrane depolarization, cellular swelling (edema), and ultimately, necrotic cell death.[5][4] This process is termed "necrosis by sodium overload" (NECSO).[5][4] Importantly, this form of cell death is immunogenic, meaning it can stimulate an immune response, characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) (CALR), ATP, and high mobility group box 1 (HMGB1).[1]
Q2: What is the difference between this compound and (S)-Necrocide 1?
The biological activity of Necrocide 1 is stereospecific. (S)-Necrocide 1 is the active enantiomer that induces necrotic cell death.[6] This compound is its inactive stereoisomer and should be used as a negative control in experiments to demonstrate the specificity of the observed effects.[6][3] Using the (R)-isomer and expecting a biological effect is a common reason for experimental failure.
Q3: Is Necrocide 1 effective in all cell lines and species?
No. The activity of Necrocide 1 is species-specific. It is a potent activator of human TRPM4 but does not activate the mouse TRPM4 channel due to differences in a specific transmembrane region.[5][4] Therefore, Necrocide 1 is expected to be effective in human cancer cell lines but not in mouse cells.[5] Its efficacy can also vary among different human cancer cell lines.
Q4: Can inhibitors of other cell death pathways block Necrocide 1-induced necrosis?
Pharmacological or genetic inhibition of other known regulated cell death pathways, such as apoptosis (caspase inhibitors, BCL2 overexpression), necroptosis (RIPK1 inhibitors like Necrostatin-1), pyroptosis, and ferroptosis, have been shown to be ineffective at blocking Necrocide 1-mediated cell death.[6][1][3] This indicates that Necrocide 1 induces a distinct necrotic pathway.
Troubleshooting Guide
Issue 1: No observable cell death or biological effect.
| Possible Cause | Troubleshooting Step |
| Incorrect Isomer | Verify that you are using (S)-Necrocide 1 , the active isomer, for inducing cell death. Use this compound as a negative control. |
| Species Specificity | Confirm that your experimental model uses human cells. Necrocide 1 is not active on mouse TRPM4 channels.[5][4] |
| Low Compound Concentration | The effective concentration of (S)-Necrocide 1 is in the nanomolar range for sensitive human cancer cell lines, with IC50 values reported to be as low as 0.48 nM in MCF-7 cells and 2 nM in PC3 cells.[5] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Inadequate Incubation Time | The onset of necrosis can be rapid, with significant Na⁺ influx and membrane depolarization observed within 1-6 hours.[5] However, for cell death assays, longer incubation times (e.g., 24-72 hours) may be necessary.[5] Conduct a time-course experiment. |
| Solubility/Stability Issues | See the dedicated troubleshooting sections below for solubility and stability. |
Issue 2: Poor Solubility of this compound in Media
| Observation | Possible Cause | Recommended Action |
| Precipitate forms immediately upon dilution in aqueous media. | This compound is a hydrophobic molecule with low aqueous solubility. | Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). A common stock concentration is 10 mM.[5] |
| Precipitate forms over time after dilution. | The final concentration of the compound in the cell culture medium is too high, exceeding its solubility limit. | When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.[7][8][9] Perform serial dilutions to reach the final desired nanomolar concentration of this compound. Vortex gently between dilutions. |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution or precipitation during storage. | Before each use, ensure the DMSO stock solution is completely thawed at room temperature and vortexed to ensure homogeneity. Visually inspect for any precipitate before diluting. |
Issue 3: Compound Instability and Degradation in Media
| Observation | Possible Cause | Recommended Action |
| Loss of activity in prepared media over time. | The compound may be unstable in aqueous solution at 37°C for extended periods. | Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in diluted, aqueous solutions. |
| Variable results with different batches of media. | Components in the cell culture medium, such as serum proteins, may bind to the compound, reducing its effective concentration. | Be consistent with the type and percentage of serum used in your experiments. If variability persists, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
| Stock solution shows reduced efficacy. | Improper storage of the stock solution. | Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] |
Quantitative Data Summary
Table 1: Solubility of Necrocide 1
| Solvent | Concentration | Reference |
| DMSO | ≥ 10 mM | MedChemExpress[5] |
Table 2: In Vitro Efficacy of (S)-Necrocide 1
| Cell Line | Assay Duration | IC50 / EC50 | Effect | Reference |
| MCF-7 | 72 h | 0.48 nM | Antiproliferative | MedChemExpress[5] |
| PC3 | 72 h | 2 nM | Antiproliferative | MedChemExpress[5] |
| Human TRPM4 | N/A | 306.3 nM | Agonist Activity | MedChemExpress[5] |
| MCF-7, MDA-MB-468 | 24 h | 0.1-1000 nM | Necrotic Cell Death | MedChemExpress[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution:
-
Dissolve the solid this compound in 100% DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Prepare Working Dilutions:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in 100% DMSO to create intermediate stock concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
From the appropriate intermediate stock, perform the final dilution directly into pre-warmed cell culture medium to achieve the desired final nanomolar concentration. Ensure the final DMSO concentration remains below 0.1%.
-
Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 24-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of (S)-Necrocide 1, this compound (as a negative control), and a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting:
-
Collect the cell culture supernatant, which may contain dead, detached cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the supernatant collected earlier.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
-
-
Staining and Counting:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
-
Visualizations
Caption: Signaling pathway of (S)-Necrocide 1-induced necrotic cell death.
Caption: General workflow for a cell viability experiment using Necrocide 1.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
Technical Support Center: (R)-Necrocide 1 Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the chemical and enantiomeric purity of (R)-Necrocide 1 samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound is the (R)-enantiomer of the parent compound Necrocide 1. The biological activity of Necrocide 1, which involves the induction of necrotic cell death through the activation of the TRPM4 channel, is specific to its (S)-enantiomer.[1][2] The (R)-enantiomer is considered the inactive stereoisomer.[2] Therefore, ensuring high enantiomeric purity of an this compound sample is critical to prevent confounding experimental results that could arise from contamination with the active (S)-enantiomer.
Q2: What are the primary methods for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[3] Purity can also be assessed using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and the compound's identity can be confirmed using Mass Spectrometry (MS).[4]
Q3: What are the potential impurities in a sample of this compound?
A3: Potential impurities can be broadly categorized as:
-
(S)-Necrocide 1: The active enantiomer, which may be present due to incomplete resolution during synthesis or racemization.
-
Synthesis-related impurities: These can include unreacted starting materials, by-products from side reactions, or residual solvents. The synthesis of similar oxindole (B195798) structures can sometimes result in impurities from incomplete reactions or side reactions like oxidation or decomposition.
-
Degradation products: Depending on storage conditions, this compound could degrade over time.
Q4: What is an acceptable level of purity for an this compound sample?
A4: For most research applications, a chemical purity of ≥98% and an enantiomeric excess (e.e.) of ≥99% for the (R)-isomer is recommended to ensure that any observed biological effects (or lack thereof) are not influenced by impurities.
Troubleshooting Guides
Chiral HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition, including the ratio of organic modifiers (e.g., isopropanol, ethanol) and the concentration of additives (e.g., trifluoroacetic acid for acidic compounds). | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of a suitable acid or base, to block active sites on the stationary phase. |
| Column contamination. | Flush the column with a strong, compatible solvent. If the problem persists, consider replacing the column. | |
| Inconsistent retention times | Insufficient column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection, which may be longer for chiral separations. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. |
Quantitative NMR (qNMR) Analysis
| Problem | Potential Cause | Recommended Solution |
| Inaccurate quantification | Poor signal-to-noise ratio. | Increase the number of scans to improve the signal-to-noise ratio, which should be at least 150:1 for accurate integration. |
| Overlapping signals from impurities or the internal standard. | Select a different deuterated solvent to potentially shift the peaks. Choose an internal standard with signals in a clear region of the spectrum. | |
| Broad peaks | Sample aggregation or poor shimming. | Ensure the sample is fully dissolved. Optimize the shimming of the NMR spectrometer. |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal | Low sample concentration or poor ionization. | Increase the sample concentration. Optimize the ionization source parameters (e.g., capillary voltage, gas flow). |
| Inaccurate mass measurement | Instrument not properly calibrated. | Perform a mass calibration using a suitable standard before running the sample. |
| Complex or unexpected fragmentation | In-source fragmentation or presence of multiple components. | Reduce the fragmentor voltage to minimize in-source fragmentation. Analyze the sample by LC-MS to separate components before MS analysis. |
Data Presentation
Table 1: Representative Chiral HPLC Data for Purity Assessment
| Sample ID | This compound Peak Area | (S)-Necrocide 1 Peak Area | Total Peak Area | % this compound (Enantiomeric Purity) |
| Batch A | 1,254,321 | 6,271 | 1,260,592 | 99.5% |
| Batch B | 1,302,115 | 1,302 | 1,303,417 | 99.9% |
Table 2: Representative qNMR Data for Purity Assessment
| Sample ID | Integral of this compound | Integral of Internal Standard | Moles of this compound | Moles of Internal Standard | Purity (% w/w) |
| Batch A | 2.50 | 1.00 | Calculated based on integral and number of protons | Known amount | 98.5% |
| Batch B | 2.55 | 1.00 | Calculated based on integral and number of protons | Known amount | 99.8% |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
Objective: To separate and quantify the (R)- and (S)-enantiomers of Necrocide 1.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, 5 µm, 4.6 x 250 mm)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional additive)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (e.g., 80:20 v/v). For acidic compounds like Necrocide 1, adding 0.1% TFA may improve peak shape.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.
-
Quantification: Calculate the percentage of each enantiomer based on their respective peak areas.
Quantitative ¹H-NMR for Chemical Purity
Objective: To determine the chemical purity of the this compound sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-purity internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add ~0.7 mL of the deuterated solvent and ensure complete dissolution.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
-
Purity Calculation: Calculate the molar ratio of this compound to the internal standard and, using their respective molecular weights and initial masses, determine the weight percent purity of the sample.
Mass Spectrometry for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an ESI or APCI source (e.g., Q-TOF or Orbitrap for high resolution)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for Necrocide 1 (C₂₃H₂₅NO₃) should be observed at m/z 364.19. High-resolution mass spectrometry can confirm the elemental composition.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting background fluorescence with (R)-Necrocide 1
Welcome to the technical support center for (R)-Necrocide 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
This compound is the inactive stereoisomer of Necrocide-1 (NC1).[1] NC1 is a potent inducer of a regulated form of necrosis by activating the TRPM4 cation channel, leading to a cascade of events including sodium influx, mitochondrial reactive oxygen species (ROS) production, and ultimately, cell death.[2][3] this compound, being the inactive form, does not trigger this signaling pathway and is therefore used as a negative control in experiments to ensure that the observed effects are specifically due to the activity of NC1 and not due to off-target or non-specific effects of the chemical scaffold.[1]
Q2: I am observing high background fluorescence in my control wells treated with this compound. Is the compound itself fluorescent?
Q3: What are the key cellular events that Necrocide-1 (the active form) induces, and how can I measure them?
Necrocide-1 induces a specific form of regulated necrosis. The key measurable events in this pathway are:
-
Sodium Influx: Activation of the TRPM4 channel leads to a rapid influx of sodium ions. This can be measured using sodium-sensitive fluorescent indicators such as ANG-2, ION NaTRIUM Green-2, or SBFI.
-
Mitochondrial Reactive Oxygen Species (ROS) Production: A subsequent event is the generation of ROS, primarily superoxide (B77818), within the mitochondria. This can be detected using mitochondrial-targeted ROS-sensitive fluorescent probes like MitoSOX™ Red or MitoSOX™ Green.
-
Loss of Plasma Membrane Integrity: The culmination of the necrotic pathway is the rupture of the plasma membrane. This can be quantified using membrane-impermeable DNA dyes such as Propidium Iodide (PI), 7-AAD, or SYTOX™ Green, which only enter and stain the nuclei of cells with compromised membranes.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the specific signal in your assay, leading to inaccurate data. This guide provides a step-by-step approach to troubleshoot and mitigate this issue when using this compound.
Problem: High fluorescence signal in wells containing this compound without any fluorescent reporter dye.
This suggests that this compound itself may be fluorescent under your experimental conditions.
Solution Workflow:
Caption: Troubleshooting workflow for intrinsic fluorescence of this compound.
Detailed Steps:
-
Characterize the Fluorescence of this compound:
-
Prepare a solution of this compound in your assay buffer at the working concentration.
-
Using a spectrophotometer or plate reader, measure the excitation and emission spectra of the solution. This will identify the wavelengths at which this compound absorbs and emits light.
-
-
Optimize Your Fluorescent Probes:
-
Based on the spectral data from step 1, select fluorescent reporter dyes for your primary experimental readouts (e.g., for sodium influx, ROS production, or cell death) that have excitation and emission spectra with minimal overlap with that of this compound.
-
-
Implement Background Subtraction:
-
In every experiment, include control wells containing only the assay buffer and this compound at the same concentration as your experimental wells.
-
Measure the fluorescence intensity from these wells and subtract this average value from the readings of your experimental wells.
-
Problem: High background fluorescence in all wells, including untreated controls.
This points to a more general issue with the assay components or setup.
General Troubleshooting Strategies:
| Potential Cause | Recommended Solution |
| Autofluorescence of Cells or Media | Include a control group of unstained cells to quantify the natural autofluorescence. Phenol (B47542) red in culture media can be a source of background; consider using phenol red-free media for the final assay steps. |
| Non-specific Staining | Titrate your fluorescent dyes to determine the optimal concentration that provides a good signal-to-noise ratio. Insufficient washing after staining can leave residual unbound dye; increase the number and stringency of wash steps. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions. Ensure all reagents are of high purity. |
| Inappropriate Plate Type | For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background from reflected light. |
| Instrument Settings | Optimize the gain settings and integration time on your fluorescence plate reader or microscope to maximize your specific signal while minimizing background noise. |
Experimental Protocols
Protocol 1: Assessment of Necrotic Cell Death Using Propidium Iodide (PI)
This protocol describes the use of PI to quantify the loss of plasma membrane integrity, a hallmark of necrotic cell death. This compound is used as a negative control.
Materials:
-
Cells of interest plated in a 96-well, black-walled, clear-bottom plate
-
Necrocide-1 (NC1)
-
This compound
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock in water)
-
Phosphate-Buffered Saline (PBS) or other suitable assay buffer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of NC1 and this compound in culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
-
Staining:
-
Prepare a working solution of PI in PBS (e.g., 1-5 µg/mL).
-
Carefully remove the compound-containing medium and wash the cells once with PBS.
-
Add the PI staining solution to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope. For PI, the typical excitation is ~535 nm and emission is ~617 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated wells to the vehicle control.
-
Compare the signal from NC1-treated wells to that from this compound-treated wells.
-
Expected Results: A dose-dependent increase in red fluorescence should be observed in cells treated with NC1, indicating necrotic cell death. Cells treated with this compound should show fluorescence levels similar to the vehicle control.
Protocol 2: Measurement of Mitochondrial Superoxide Production with MitoSOX™ Red
This protocol outlines the detection of mitochondrial ROS, a key event in Necrocide-1-induced necrosis.
Materials:
-
Cells of interest plated in a 96-well, black-walled, clear-bottom plate
-
Necrocide-1 (NC1)
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator (prepare stock solution in DMSO as per manufacturer's instructions)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
Procedure:
-
Cell Seeding: As described in Protocol 1.
-
Dye Loading:
-
Prepare a working solution of MitoSOX™ Red (e.g., 2.5-5 µM) in pre-warmed HBSS.
-
Remove the culture medium, wash the cells once with HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm HBSS to remove excess probe.
-
Compound Treatment:
-
Add pre-warmed medium containing the desired concentrations of NC1, this compound, or vehicle control.
-
Incubate for the desired time (this may be a shorter time course than cell death assays, e.g., 30 minutes to 4 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity. For MitoSOX™ Red, excitation is ~510 nm and emission is ~580 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the vehicle control.
-
A significant increase in red fluorescence in NC1-treated cells compared to this compound and vehicle controls indicates mitochondrial superoxide production.
-
Signaling Pathway Diagrams
Caption: Signaling pathway of Necrocide-1-induced regulated necrosis.
Caption: General experimental workflow for fluorescence-based necrosis assays.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Necrocide 1 affecting cell morphology without causing death
Welcome to the technical support center for (R)-Necrocide 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the effects of this compound on cell morphology.
Frequently Asked Questions (FAQs)
Q1: We are observing changes in cell morphology after treating our cells with this compound, but we are not seeing significant cell death. Is this expected?
A1: This is a common observation and can be attributed to a few key factors. Firstly, it's crucial to distinguish between the two stereoisomers of Necrocide 1. The biologically active form that induces necrotic cell death is the (S)-enantiomer, often referred to as NC1.[1] The (R)-enantiomer is considered its inactive stereoisomer. Therefore, if you are using the (R)-form, you may observe some off-target effects or morphological changes without inducing the canonical necrotic cell death pathway. Secondly, even with the active (S)-Necrocide 1, sublethal concentrations may lead to morphological alterations such as cell swelling (edema) without progressing to full membrane rupture and cell death.[2]
Q2: What are the typical morphological changes induced by the active form of Necrocide 1?
A2: The active (S)-Necrocide 1 is a potent inducer of a specific type of regulated necrosis.[1][3] The characteristic morphological changes include rapid cell swelling, also known as oncosis or edema, which is a direct consequence of massive sodium influx and subsequent water entry into the cell.[2] This is followed by a loss of plasma membrane integrity and the release of intracellular contents.
Q3: What is the mechanism of action for the active (S)-Necrocide 1?
A3: (S)-Necrocide 1 is a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a nonselective monovalent cation channel. Activation of TRPM4 leads to a massive influx of sodium ions (Na+) into the cell. This disrupts the ionic equilibrium, causing membrane depolarization, potassium (K+) efflux, and the influx of water, leading to cell swelling and eventual necrotic cell death. This process has been termed NECSO (necrosis by sodium overload).
Q4: Are there cell lines that are resistant to Necrocide 1-induced cell death?
A4: Yes, cell line specificity is a critical factor. (S)-Necrocide 1 shows species specificity, with human cancer cell lines being particularly sensitive, while mouse cells are often resistant. This difference is attributed to variations in the TRPM4 channel between species. Therefore, if you are working with non-human cell lines or specific human cell lines with low or non-functional TRPM4 expression, you may observe morphological changes without cell death.
Q5: Can (S)-Necrocide 1 induce other forms of cell death?
A5: Studies have shown that (S)-Necrocide 1-induced cell death is distinct from other known regulated cell death pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis. The cell death induced by (S)-Necrocide 1 is not inhibited by blockers of these pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Cell morphology changes (e.g., swelling) are observed, but no significant cell death. | 1. Incorrect stereoisomer: You may be using the inactive this compound instead of the active (S)-Necrocide 1. | Verify the stereoisomer of your Necrocide 1 compound. The active form is the (S)-enantiomer. |
| 2. Sublethal concentration: The concentration of (S)-Necrocide 1 may be too low to induce cell death. | Perform a dose-response experiment to determine the optimal concentration for your cell line. See Table 1 for reported effective concentrations. | |
| 3. Cell line resistance: Your cell line may be resistant to (S)-Necrocide 1-induced necrosis. | Check the species of your cell line. Mouse cells are known to be resistant. Consider using a sensitive human cancer cell line such as MCF-7 or PC3 for positive control experiments. | |
| No effect on cells is observed after treatment. | 1. Compound inactivity: The compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. |
| 2. Resistant cell line: The cell line lacks the target (functional human TRPM4). | Test a different, known-sensitive cell line. | |
| High variability in results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. | Standardize your cell culture and experimental setup. |
| 2. Compound preparation: Inconsistent dissolution or dilution of the compound. | Prepare fresh stock solutions and ensure complete dissolution before each experiment. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of (S)-Necrocide 1
| Cell Line | Concentration Range | Observed Effect | Reference |
| MCF-7 | 50-100 nM | Massive Na+ influx, K+ efflux, membrane depolarization, cell edema (1-6 h) | |
| MCF-7 | 0.1-1000 nM | Necrotic cell death (24 h) | |
| PC3 | 0.1-1000 nM | Necrotic cell death (24 h) | |
| MCF-7 | IC50: 0.48 nM | Antiproliferative activity (72 h) | |
| PC3 | IC50: 2 nM | Antiproliferative activity (72 h) |
Experimental Protocols
Protocol 1: Assessment of Cell Morphology Changes
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Cell Seeding: Seed your cells of interest in a suitable culture plate (e.g., 24-well plate with glass coverslips) at a density that will result in 50-70% confluency at the time of treatment.
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Compound Preparation: Prepare a stock solution of (S)-Necrocide 1 in DMSO. Further dilute the stock solution in your cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest (S)-Necrocide 1 treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of (S)-Necrocide 1 or the vehicle control.
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Microscopy: At various time points (e.g., 1, 3, 6, 12, and 24 hours), observe the cells under a phase-contrast or differential interference contrast (DIC) microscope.
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Image Acquisition: Capture images of the cells at each time point to document any morphological changes, such as cell swelling, rounding, or membrane blebbing.
Protocol 2: Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
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Treatment: Treat the cells with a range of (S)-Necrocide 1 concentrations as described in Protocol 1.
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Viability Assessment: At the desired time point (e.g., 24 or 48 hours), assess cell viability using a suitable assay, such as the MTT, MTS, or a live/dead cell staining kit (e.g., Calcein-AM and Propidium Iodide).
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Data Analysis: Quantify the results according to the manufacturer's instructions and plot cell viability against the concentration of (S)-Necrocide 1 to determine the IC50 value.
Visualizations
Caption: Signaling pathway of (S)-Necrocide 1-induced necrotic cell death.
Caption: Troubleshooting workflow for unexpected results with Necrocide 1.
References
Validating the inactive status of a new batch of (R)-Necrocide 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals validating the inactive status of a new batch of (R)-Necrocide 1.
Troubleshooting Guide
It is crucial to confirm that the this compound batch is inactive, as it serves as a negative control for its active stereoisomer, (S)-Necrocide 1. (S)-Necrocide 1 induces a regulated form of necrosis known as NECSO (necrosis by sodium overload) by activating the TRPM4 channel, leading to sodium influx, membrane depolarization, and ultimately cell death.[1][2] The (R)-isoform is not expected to elicit these effects.
This guide provides a systematic approach to validating the inactive status of your this compound batch.
Initial Screening: Cell Viability Assays
The first step is to assess the effect of the new batch of this compound on the viability of a sensitive human cancer cell line (e.g., MCF-7, MDA-MB-468).
Question: My new batch of this compound is showing unexpected cytotoxicity in my cell viability assay. What should I do?
Answer:
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Verify Experimental Parameters: Double-check the concentration of this compound used, the incubation time, and the cell seeding density. Ensure these parameters are consistent with previous experiments and established protocols.
-
Positive and Negative Controls: Always include (S)-Necrocide 1 as a positive control for cytotoxicity and a vehicle control (e.g., DMSO) as a negative control. This will help determine if the assay itself is performing as expected.
-
Compound Integrity: Assess the purity and integrity of your this compound batch. Contamination or degradation could lead to unexpected activity.
-
Cell Line Health: Ensure the cell line used is healthy and within a low passage number. Stressed or unhealthy cells can be more susceptible to non-specific effects.
This protocol is for a 96-well plate format. Adjust volumes as needed for other formats.
Materials:
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Human cancer cell line (e.g., MCF-7)
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Complete cell culture medium
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This compound (new batch and a previously validated inactive batch, if available)
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(S)-Necrocide 1 (positive control)
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Vehicle control (e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the new this compound batch, the control inactive this compound, and (S)-Necrocide 1 in complete culture medium. Also, prepare a vehicle control.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
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Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
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Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Expected Cell Viability Results
| Compound | Concentration Range | Expected % Cell Viability (relative to vehicle control) |
| Vehicle Control | - | 100% |
| This compound (New Batch) | 1 nM - 10 µM | ~100% |
| This compound (Validated Inactive Batch) | 1 nM - 10 µM | ~100% |
| (S)-Necrocide 1 | 1 nM - 10 µM | Dose-dependent decrease (e.g., IC50 in the low nM range) |
Secondary Confirmation: Assessing TRPM4 Channel Activity
If the initial cell viability assays suggest potential activity of your this compound batch, it is essential to investigate its effect on the known target of (S)-Necrocide 1, the TRPM4 channel.
Question: How can I determine if my this compound batch is activating the TRPM4 channel?
Answer:
You can assess TRPM4 channel activation by measuring two key downstream events: changes in intracellular sodium concentration and membrane potential.
This protocol utilizes a sodium-sensitive fluorescent dye.
Materials:
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Human cancer cell line (e.g., MCF-7)
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This compound (new and validated inactive batches)
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(S)-Necrocide 1
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Vehicle control
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Sodium-sensitive fluorescent dye (e.g., Sodium Green, SBFI)
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Fluorescence plate reader or fluorescence microscope
Procedure:
-
Load cells with the sodium-sensitive fluorescent dye according to the manufacturer's instructions.
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Wash the cells to remove excess dye.
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Add the test compounds (this compound, (S)-Necrocide 1, and vehicle) to the cells.
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Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
Data Presentation: Expected Intracellular Sodium Changes
| Compound | Expected Change in Fluorescence |
| Vehicle Control | No significant change |
| This compound (New Batch) | No significant change |
| This compound (Validated Inactive Batch) | No significant change |
| (S)-Necrocide 1 | A rapid increase in fluorescence, indicating sodium influx |
This protocol uses a membrane potential-sensitive fluorescent dye.
Materials:
-
Human cancer cell line (e.g., MCF-7)
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This compound (new and validated inactive batches)
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(S)-Necrocide 1
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Vehicle control
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Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
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Fluorescence plate reader
Procedure:
-
Load cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
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Add the test compounds to the cells.
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Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
Data Presentation: Expected Membrane Potential Changes
| Compound | Expected Change in Fluorescence |
| Vehicle Control | No significant change |
| This compound (New Batch) | No significant change |
| This compound (Validated Inactive Batch) | No significant change |
| (S)-Necrocide 1 | A rapid increase in fluorescence, indicating membrane depolarization |
Advanced Troubleshooting: Direct Measurement of TRPM4 Activity
For a definitive assessment of TRPM4 channel activity, electrophysiological techniques such as patch-clamping can be employed. This method directly measures the ion currents flowing through the channel.
Question: When should I consider using electrophysiology to test my this compound batch?
Answer:
Electrophysiology is recommended if the secondary assays (intracellular sodium and membrane potential) yield ambiguous results or if you require the most direct and sensitive measure of TRPM4 channel activation.
Due to the specialized nature of this technique, it is often performed in collaboration with a core facility or a laboratory with expertise in electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-Necrocide 1?
A1: (S)-Necrocide 1 is an agonist of the TRPM4 channel.[1][2] Its activation of TRPM4 leads to an influx of sodium ions, causing membrane depolarization and subsequent regulated necrotic cell death termed NECSO.[1][2]
Q2: Why is this compound expected to be inactive?
A2: this compound is the stereoisomer of the active (S)-Necrocide 1. In many biological systems, stereoisomers can have vastly different activities due to the specific three-dimensional requirements of the drug-target interaction. In this case, the (R)-conformation is not expected to bind to and activate the TRPM4 channel effectively.
Q3: Is the cell death induced by (S)-Necrocide 1 related to necroptosis?
A3: No, the cell death induced by (S)-Necrocide 1 is distinct from the classical necroptosis pathway. Necroptosis is a form of regulated necrosis that is dependent on the kinases RIPK1 and RIPK3, and the pseudokinase MLKL.[3][4][5] (S)-Necrocide 1-induced NECSO is independent of these proteins and is instead mediated by TRPM4 activation.[1][2]
Q4: What should I do if I consistently observe activity with my this compound batch?
A4: If you have ruled out experimental error and cell line issues, and have confirmed the unexpected activity through secondary and, if possible, advanced assays, you should contact your supplier. It is possible that the batch is contaminated with the active (S)-isomer or another cytotoxic compound.
Visualizing the Pathways
To aid in understanding the relevant signaling pathways and the experimental workflow, the following diagrams are provided.
Caption: Signaling pathways for active (S)-Necrocide 1 and inactive this compound.
Caption: Troubleshooting workflow for validating the inactive status of this compound.
Caption: Comparison of the Necroptosis and NECSO signaling pathways.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 3. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 4. biocompare.com [biocompare.com]
- 5. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT | Fluorescent Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]
Minimizing variability in control experiments with (R)-Necrocide 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in control experiments using (R)-Necrocide 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is the inactive stereoisomer of Necrocide 1 (NC1). The active form, (S)-Necrocide 1, is a potent inducer of a specific form of regulated necrosis.[1][2] It functions by selectively activating the human TRPM4 cation channel, leading to sodium overload and subsequent cell death.[3][4] Because the biological activity of Necrocide 1 is stereospecific, the (R)-isomer is expected to be inactive and serves as an ideal negative control in experiments investigating the effects of the active (S)-isomer.[1]
Q2: I am observing unexpected cell death or other effects with my this compound control. What are the possible causes?
Several factors could contribute to unexpected activity in your this compound control group:
-
Compound Purity: The this compound reagent may contain small amounts of the active (S)-isomer as an impurity.
-
Compound Stability: Improper storage or handling of this compound can lead to its degradation, potentially forming byproducts with unintended biological activity. Stock solutions of Necrocide 1 are stable for up to 6 months at -80°C and for 1 month at -20°C.
-
Off-Target Effects at High Concentrations: While designed to be inactive, at very high concentrations, this compound might exhibit off-target effects unrelated to TRPM4 activation.
-
Experimental System: The specific cell line or experimental model might have unique sensitivities that are not yet characterized.
Q3: What is the recommended concentration range for this compound in a control experiment?
The concentration of this compound should match the concentration of the active (S)-Necrocide 1 used in the experimental groups. The active isomer has been shown to be effective in the nanomolar range for inducing necrosis in human cancer cell lines. Therefore, a typical concentration range for both the active compound and the (R)-isomer control would be between 0.1 nM and 1000 nM.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). To ensure stability, stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High variability between replicates in the this compound control group. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors when adding the compound. | Calibrate pipettes regularly and use appropriate pipetting techniques. Prepare a master mix for each condition. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with a buffer solution. | |
| Unexpected cytotoxicity observed with this compound. | Contamination of the this compound stock with the active (S)-isomer. | Verify the purity of your compound with the supplier. If possible, perform analytical tests like chiral chromatography. |
| High concentration of the compound leading to off-target effects. | Perform a dose-response curve with this compound alone to determine if the observed toxicity is concentration-dependent. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent results across different experimental days. | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Monitor cell morphology and doubling time. |
| Differences in incubation times or conditions. | Standardize all incubation times and ensure consistent temperature, humidity, and CO2 levels. | |
| Batch-to-batch variation of the this compound compound. | If possible, purchase a single, larger batch of the compound for the entire study. |
Experimental Protocols & Data
Key Experimental Parameters for Necrocide 1
The following table summarizes key quantitative data for the active (S)-Necrocide 1, which should be used to inform the design of control experiments with this compound. The (R)-isomer is expected to be inactive at these concentrations.
| Parameter | Cell Line | Value | Reference |
| EC50 (hTRPM4 activation) | - | 306.3 nM | |
| IC50 (Antiproliferative, 72h) | MCF-7 | 0.48 nM | |
| PC3 | 2 nM | ||
| Effective Concentration (Necrosis Induction, 24h) | MCF-7, MDA-MB-468 | 0.1 - 1000 nM | |
| Effective Concentration (Ion Flux, 1-6h) | MCF-7 | 50 - 100 nM | |
| Effective Concentration (ROS Production, 4h) | MCF-7 | 50 nM |
Standard Experimental Workflow
A typical workflow for a control experiment using this compound alongside the active (S)-Necrocide 1 is outlined below. This workflow is designed to minimize variability and ensure reliable results.
Signaling Pathway of Active (S)-Necrocide 1
Understanding the mechanism of the active isomer is crucial for interpreting the results of the inactive control. (S)-Necrocide 1 induces necrosis through a specific signaling cascade initiated by the activation of the TRPM4 channel. This pathway is distinct from other forms of regulated cell death like necroptosis, ferroptosis, and pyroptosis.
The inactive this compound is not expected to activate the hTRPM4 channel and therefore should not initiate this cascade. Any deviation from this expected outcome in your control experiments warrants a thorough investigation of the potential sources of variability outlined in this guide.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (R)-Necrocide 1 and Other Inactive Cell Death Compound Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Necrocide 1, the inactive stereoisomer of the necrosis-inducing compound Necrocide 1 (NC1), with other commonly used inactive cell death compound controls. Understanding the specific properties and potential off-target effects of these control compounds is critical for the accurate interpretation of experimental results in cell death research. This document summarizes key performance data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Introduction to this compound and Inactive Controls
This compound is the enantiomer of (S)-Necrocide 1, a compound that induces a regulated form of necrosis distinct from necroptosis, ferroptosis, and pyroptosis. The cytotoxic activity of (S)-Necrocide 1 is dependent on the induction of mitochondrial reactive oxygen species (ROS). As its stereoisomer, this compound is designed to serve as a negative control in experiments investigating NC1-induced cell death, theoretically lacking the biological activity of the (S)-form.
In the broader context of cell death research, other inactive compounds are used as negative controls for specific cell death pathways. A prominent example is Necrostatin-1i (Nec-1i), the inactive analog of Necrostatin-1 (Nec-1), which is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. An ideal inactive control should be structurally similar to its active counterpart but devoid of its specific biological activity and any off-target effects. However, as this guide will illustrate, this is not always the case.
Comparative Data of Inactive Cell Death Controls
The following table summarizes the key characteristics of this compound and Necrostatin-1i, based on available experimental data. A direct head-to-head quantitative comparison in a single study is not currently available in the public literature. Therefore, this table is a synthesis of information from various sources to guide researchers in selecting the appropriate control for their experiments.
| Feature | This compound (NC1i) | Necrostatin-1i (Nec-1i) |
| Target Pathway Control | Necrocide 1-induced, mitochondrially-mediated regulated necrosis | Necroptosis (RIPK1-dependent) |
| Mechanism of Inactivity | As the inactive stereoisomer, it does not induce mitochondrial ROS production or subsequent necrotic cell death. | Demethylated analog of Nec-1, showing significantly reduced but not absent RIPK1 inhibitory activity. |
| Reported Activity | Does not reduce the metabolic activity of cancer cells, in contrast to the active (S)-Necrocide 1.[1] | Approximately 100-fold less effective than Nec-1 in inhibiting human RIPK1 kinase activity in vitro. However, in cellular assays, it was only about 10-fold less potent and could become equipotent at higher concentrations.[2][3][4] |
| Known Off-Target Effects | No significant off-target effects have been reported to date. | Inhibits indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[2][3][5] At high concentrations, can still inhibit RIPK1, making it an unreliable negative control under these conditions.[2][3][4] |
| Recommended Use | As a negative control for studies specifically investigating the effects of (S)-Necrocide 1. | As a negative control for Necrostatin-1 in necroptosis studies, with caution regarding concentration and potential IDO-related effects. The more specific RIPK1 inhibitor, Necrostatin-1s (which does not inhibit IDO), is often recommended for clarifying RIPK1-specific effects.[2][3][5] |
Signaling Pathway Diagrams
To visualize the context in which these compounds are used, the following diagrams illustrate the relevant cell death pathways.
Caption: (S)-Necrocide 1 induces regulated necrosis via mitochondrial ROS production, a pathway not activated by its inactive stereoisomer, this compound.
Caption: Necrostatin-1 inhibits necroptosis by targeting RIPK1. Its inactive control, Necrostatin-1i, has significantly weaker activity and known off-target effects.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess cell viability and specific markers of different cell death pathways.
Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity)
This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necrotic cell death.
-
Materials:
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Cells of interest cultured in a 96-well plate
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Treatment compounds (this compound, (S)-Necrocide 1, etc.)
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Commercially available LDH cytotoxicity assay kit
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Spectrophotometer (plate reader)
-
-
Protocol:
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Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
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Treat cells with the desired concentrations of this compound and other compounds. Include wells for:
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Untreated cells (spontaneous LDH release)
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Cells treated with lysis buffer (maximum LDH release)
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Vehicle control (e.g., DMSO)
-
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C.
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After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
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Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
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Add the LDH reaction mixture from the kit to each well containing the supernatant.
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Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
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Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
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Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
-
Mitochondrial Reactive Oxygen Species (ROS) Measurement
This protocol uses MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide.
-
Materials:
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Cells of interest cultured in a multi-well plate or on coverslips
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Treatment compounds
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MitoSOX Red reagent
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Hank's Balanced Salt Solution (HBSS) or other suitable buffer
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Fluorescence microscope or flow cytometer
-
-
Protocol:
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Culture cells to the desired confluency.
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Treat cells with this compound, (S)-Necrocide 1, or other compounds for the desired duration.
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Prepare a working solution of MitoSOX Red (typically 5 µM) in pre-warmed HBSS.
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Remove the culture medium and wash the cells once with pre-warmed HBSS.
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Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
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Wash the cells three times with pre-warmed HBSS.
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Analyze the cells immediately by fluorescence microscopy or flow cytometry. For microscopy, capture images using the appropriate filter set for red fluorescence. For flow cytometry, acquire data on the PE channel.
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Quantify the fluorescence intensity to determine the level of mitochondrial ROS production.
-
Western Blot for Cell Death Markers
This protocol allows for the detection of key proteins involved in apoptosis and necroptosis, such as cleaved caspase-3 (apoptosis) and phosphorylated MLKL (necroptosis).
-
Materials:
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Treated cells
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-cleaved caspase-3, anti-pMLKL, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
-
-
Protocol:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Densitometry analysis can be performed to quantify the protein levels relative to a loading control like β-actin.
-
Conclusion
The selection of an appropriate inactive control is fundamental to the rigor of cell death research. This compound serves as a highly specific negative control for its active stereoisomer, (S)-Necrocide 1, with no currently known off-target effects. In contrast, while widely used, Necrostatin-1i has demonstrated limitations, including off-target inhibition of IDO and residual activity against RIPK1 at higher concentrations. Researchers should carefully consider these factors when designing experiments and interpreting data. For studies involving RIPK1 inhibition, the use of Necrostatin-1s is recommended for greater specificity. By employing the detailed protocols and understanding the distinct properties of these control compounds, researchers can enhance the reliability and accuracy of their findings in the complex field of regulated cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of (R)-Necrocide 1 and Necroptosis Inhibitors: A Mechanistic Distinction
For researchers, scientists, and drug development professionals, a precise understanding of cell death pathways is critical for effective therapeutic design. This guide addresses the compound (R)-Necrocide 1, clarifying its mechanism of action in relation to the established necroptosis signaling pathway and its inhibitors.
Contrary to its name suggesting a role in necroptosis, this compound and its stereoisomer Necrocide-1 (NC1) do not function as inhibitors of the canonical necroptosis pathway. Instead, Necrocide-1 has been identified as a selective agonist of the transient receptor potential melastatin 4 (TRPM4) channel.[1] This action induces a distinct form of regulated cell death known as "necrosis by sodium overload" (NECSO), which is independent of the core necroptosis machinery involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase domain-Like protein (MLKL).[2][3]
Necrocide-1 triggers cell death by inducing a massive influx of sodium ions, leading to membrane depolarization and cell edema.[1] This mechanism has been shown to be effective in various human cancer cell lines.[1][2] Importantly, studies have demonstrated that inhibitors of necroptosis, as well as pyroptosis and ferroptosis, fail to block cell death mediated by Necrocide-1.[2][4]
Given that this compound does not target the necroptosis pathway, a direct comparison of its control group data with that of classical necroptosis inhibitors is not scientifically meaningful. Instead, this guide provides a comparison of the key features of NECSO and necroptosis, along with experimental protocols and signaling pathway diagrams to illustrate their fundamental differences.
Comparison of NECSO and Necroptosis
The following table summarizes the key distinguishing characteristics of the cell death pathways induced by Necrocide-1 (NECSO) and typical necroptotic stimuli.
| Feature | NECSO (induced by Necrocide-1) | Necroptosis |
| Primary Molecular Target | TRPM4 Channel Agonism | Inhibition of RIPK1 or RIPK3 Kinase Activity |
| Key Signaling Molecules | TRPM4, Na+ influx | RIPK1, RIPK3, MLKL[5][6][7] |
| Mechanism of Cell Death | Sodium overload, membrane depolarization, cell edema[1] | Formation of the necrosome, MLKL oligomerization and membrane pore formation[6][8] |
| Effect of Caspase Inhibitors | Cell death is not inhibited by caspase blockers[2] | Often studied in the presence of caspase inhibitors (e.g., zVAD-fmk) to shift the pathway from apoptosis to necroptosis[8][9] |
| Role of Mitochondria | Induces mitochondrial reactive oxygen species (ROS) production[2][4] | Can be involved, but the core pathway is RIPK1/RIPK3/MLKL dependent |
| Species Specificity of NC1 | Active in human cells, no effect on mouse cells due to TRPM4 differences[1] | Varies by inhibitor (e.g., some are human/mouse cross-reactive) |
Experimental Protocols
Below are generalized experimental protocols for studying NECSO induced by Necrocide-1 and for a typical necroptosis inhibition assay.
Protocol 1: Induction of NECSO using Necrocide-1
Objective: To induce and quantify NECSO in a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, PC3)[1]
-
Complete cell culture medium
-
Necrocide-1 (NC1)
-
Vehicle control (e.g., DMSO)
-
Multi-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, propidium (B1200493) iodide)
-
Plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Compound Preparation: Prepare a stock solution of Necrocide-1 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of Necrocide-1. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).[1]
-
Viability Assessment: At the end of the incubation period, measure cell viability using a chosen method. For example, use a luminescent assay to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Normalize the viability data to the vehicle control group and plot the results to determine the EC50 value of Necrocide-1.
Protocol 2: Necroptosis Inhibition Assay
Objective: To assess the ability of a compound to inhibit TNFα-induced necroptosis.
Materials:
-
Human or murine cell line responsive to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
Test inhibitor compound
-
Vehicle control (e.g., DMSO)
-
Human or mouse TNFα
-
Pan-caspase inhibitor (e.g., zVAD-fmk)[8]
-
Multi-well plates
-
Cell viability assay reagent
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of the test inhibitor for 1-2 hours. Include a vehicle control.[8]
-
Necroptosis Induction: Induce necroptosis by adding a combination of TNFα and a pan-caspase inhibitor like zVAD-fmk.[8]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[8]
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Plot the results as a dose-response curve to determine the EC50 of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway for NECSO and a typical experimental workflow for studying necroptosis inhibitors.
Caption: Signaling pathway of NECSO induced by this compound.
Caption: Experimental workflow for a necroptosis inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of (S)-Necrocide 1 using its Inactive Stereoisomer (R)-Necrocide 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specific cellular activity of (S)-Necrocide 1 by comparing its effects with its inactive stereoisomer, (R)-Necrocide 1. The following sections detail experimental protocols, data presentation, and visual workflows to ensure a rigorous assessment of on-target versus off-target effects.
(S)-Necrocide 1 has been identified as a potent inducer of a regulated, non-apoptotic form of cell death in human cancer cells, operating independently of TNF-receptor activation.[1][2][3] This necrotic cell death is distinct from necroptosis, ferroptosis, and pyroptosis.[1][3] The mechanism involves the production of mitochondrial reactive oxygen species (ROS). Its stereoisomer, this compound, serves as an essential negative control, as it is reported to be inactive.
Experimental Design for Specificity Validation
A multi-tiered approach is recommended to thoroughly validate the specificity of (S)-Necrocide 1. This involves in vitro biochemical assays to rule out broad kinase inhibition, cell-based assays to confirm the differential effects on cell viability and signaling pathways, and detailed molecular probes to dissect the specific mechanism of action.
Caption: Experimental workflow for validating the specificity of (S)-Necrocide 1.
Experimental Protocols
In Vitro Kinase Profiling
To definitively rule out off-target kinase inhibition as the mechanism of action, (S)-Necrocide 1 and this compound should be screened against a broad panel of kinases.
-
Objective: To determine the IC50 values of (S)-Necrocide 1 and this compound against a diverse panel of human kinases.
-
Method: A radiometric assay using [γ-³³P]ATP is a standard method.
-
Prepare serial dilutions of (S)-Necrocide 1 and this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
In a 96- or 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted compounds or DMSO as a vehicle control.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (at a concentration close to the Km for each kinase).
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 values.
-
Data Presentation:
| Kinase Target | (S)-Necrocide 1 IC50 (µM) | This compound IC50 (µM) | Comments |
| Kinase A | > 100 | > 100 | Expected result for both compounds |
| Kinase B | > 100 | > 100 | Demonstrates lack of off-target kinase activity |
| ... (and so on for the entire panel) |
Cell Viability Assays
These assays are crucial to demonstrate the differential cytotoxic effects of the two stereoisomers on cancer cell lines.
-
Objective: To quantify and compare the dose-dependent and time-dependent cytotoxicity of (S)-Necrocide 1 and this compound.
-
Methods:
-
Metabolic Activity Assay (e.g., WST-1 or MTT): Measures the metabolic activity of viable cells.
-
Seed human cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of (S)-Necrocide 1 and this compound for various time points (e.g., 24, 48, 72 hours).
-
Add the WST-1 or MTT reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.
-
Follow the same cell seeding and treatment protocol as above.
-
Collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available kit.
-
-
Data Presentation:
Table 2.1: IC50 Values from WST-1 Assay (48h treatment)
| Cell Line | (S)-Necrocide 1 IC50 (nM) | This compound IC50 (nM) |
| MCF-7 | ~15 | > 10,000 |
| PC-3 | ~2 | > 10,000 |
| MDA-MB-468 | ~10 | > 10,000 |
Table 2.2: LDH Release (% of Maximum)
| Compound (Concentration) | 12h | 24h |
| Vehicle (DMSO) | < 5% | < 5% |
| (S)-Necrocide 1 (100 nM) | 45% | 85% |
| This compound (100 nM) | < 5% | < 5% |
Western Blot Analysis of Cell Death Pathways
To confirm that (S)-Necrocide 1 induces a non-necroptotic form of cell death, key proteins in the necroptosis, apoptosis, and other relevant pathways should be examined.
-
Objective: To assess the activation state of key signaling proteins involved in regulated cell death pathways.
-
Method:
-
Treat cells with (S)-Necrocide 1, this compound, and appropriate positive controls (e.g., TNF-α + z-VAD-fmk for necroptosis).
-
Lyse the cells at different time points and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins such as p-RIPK1, p-RIPK3, p-MLKL, cleaved Caspase-3, and PARP.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Presentation:
| Target Protein | Vehicle | (S)-Necrocide 1 | This compound | Positive Control | Expected Outcome for (S)-Necrocide 1 |
| p-RIPK1 (Ser166) | - | - | - | + | No change |
| p-MLKL (Ser358) | - | - | - | + | No change |
| Cleaved Caspase-3 | - | - | - | + | No change |
| Mitochondrial ROS | Baseline | +++ | Baseline | N/A | Significant increase |
Signaling Pathway Diagram
The proposed mechanism of action for (S)-Necrocide 1 involves the induction of mitochondrial ROS, leading to a form of regulated necrosis. This is distinct from the well-defined RIPK1/RIPK3/MLKL-mediated necroptosis pathway. The diagram below illustrates the specific pathway targeted by (S)-Necrocide 1 in contrast to the necroptosis pathway, which should not be activated.
Caption: Differentiating the signaling pathways of (S)-Necrocide 1 and necroptosis.
By employing these comparative experimental strategies, researchers can robustly validate the specific, on-target activity of (S)-Necrocide 1 and effectively utilize this compound as a reliable negative control in their studies. This rigorous approach is essential for the accurate interpretation of experimental results and for the advancement of novel therapeutics targeting regulated cell death pathways.
References
Comparative study of (R)-Necrocide 1 effects on normal vs cancer cells
A Comparative Analysis of (S)-Necrocide 1's Effects on Normal Versus Cancer Cells
Introduction
(S)-Necrocide 1 (NC1), the active stereoisomer of Necrocide 1, is a novel small molecule that has demonstrated potent anti-cancer activity by inducing a unique form of regulated necrosis.[1][2] It is important to note that the (R)-stereoisomer of Necrocide 1 is inactive.[1] This guide provides a comparative overview of NC1's effects on cancer cells versus normal, non-transformed cells, supported by experimental data. NC1 induces a necrotic cell death pathway that is distinct from apoptosis, necroptosis, pyroptosis, and ferroptosis.[1][3][4] Its mechanism of action, which involves the induction of mitochondrial reactive oxygen species (ROS), and its remarkable selectivity for cancer cells, make it a promising candidate for further investigation in oncology.[1][4]
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of (S)-Necrocide 1 on various human cancer cell lines compared to normal human cell lines.
Table 1: Comparative Cytotoxicity of (S)-Necrocide 1 (NC1) on Cancer vs. Normal Cells
| Cell Type | Cell Line | Description | (S)-Necrocide 1 IC50 |
| Cancer | MCF-7 | Human Breast Adenocarcinoma | < 15 nM[1] |
| A549 | Human Lung Carcinoma | < 15 nM | |
| HCT 116 | Human Colon Carcinoma | < 15 nM | |
| U-2 OS | Human Osteosarcoma | < 15 nM | |
| Normal | IMR-90 | Human Fetal Lung Fibroblast | > 10 µM[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 10 µM[1] |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is utilized to determine the half-maximal inhibitory concentration (IC50) of (S)-Necrocide 1.
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of (S)-Necrocide 1 or its inactive (R)-stereoisomer for 24 hours.
-
WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent was added to each well.
-
Incubation: The plates were incubated for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Transmission Electron Microscopy (TEM)
This method is used to observe the morphological changes in cells undergoing necrosis induced by (S)-Necrocide 1.
-
Cell Treatment: MCF-7 cells were treated with a cytotoxic concentration of (S)-Necrocide 1.
-
Fixation: Cells were fixed with 2.5% glutaraldehyde (B144438) in a 0.1 M sodium cacodylate buffer.
-
Post-fixation: The cells were post-fixed with 1% osmium tetroxide.
-
Dehydration and Embedding: The samples were then dehydrated through a graded series of ethanol (B145695) and embedded in epoxy resin.
-
Sectioning and Staining: Ultrathin sections were cut and stained with uranyl acetate (B1210297) and lead citrate.
-
Imaging: The sections were observed under a transmission electron microscope to identify ultrastructural features of necrosis, such as plasma membrane rupture and organelle swelling.
Reactive Oxygen Species (ROS) Detection
This protocol is used to measure the intracellular production of ROS following treatment with (S)-Necrocide 1.
-
Cell Treatment: Cells were treated with (S)-Necrocide 1 for the desired time points.
-
Dye Loading: The cells were then incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which fluoresces upon oxidation.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells was measured using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways
(S)-Necrocide 1-Induced Necrotic Cell Death
(S)-Necrocide 1 induces a unique necrotic pathway that is initiated by the production of mitochondrial reactive oxygen species (ROS). This pathway is independent of the canonical necroptosis, pyroptosis, and ferroptosis signaling molecules.
Caption: (S)-Necrocide 1 induced cell death pathway.
Canonical Necroptosis Pathway (for comparison)
For comparative purposes, the canonical necroptosis pathway, which is inhibited by necrostatins (distinct from Necrocides), is illustrated below. This pathway is typically activated by death receptors and involves the key signaling proteins RIPK1, RIPK3, and MLKL.
References
- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(R)-Necrocide 1 and Ion Channel Interaction: A Comparative Guide
(R)-Necrocide 1 is the inactive stereoisomer of the potent human TRPM4 ion channel agonist, (S)-Necrocide 1. As the inactive counterpart, this compound is primarily utilized in research as a negative control and is not expected to exhibit significant interactions with ion channels. This guide will focus on the known interactions of its active stereoisomer, (S)-Necrocide 1, with the TRPM4 channel and provide a comparative context with alternative TRPM4 modulators for which selectivity data is available.
Executive Summary
(S)-Necrocide 1 is a selective agonist for the human Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, a key player in cellular sodium influx. Its activation by (S)-Necrocide 1 triggers a form of regulated necrotic cell death known as NECSO (necrosis by sodium overload). Current research points to a high degree of selectivity for human TRPM4, with no reported off-target interactions with other ion channels. This guide provides an overview of the available data on (S)-Necrocide 1 and compares its activity with that of known TRPM4 inhibitors, for which broader selectivity profiling has been conducted.
(S)-Necrocide 1: A Selective TRPM4 Agonist
(S)-Necrocide 1 has been identified as a potent agonist of the human TRPM4 channel with an EC50 of approximately 306.3 nM.[1] This interaction is species-specific, as it does not activate the mouse TRPM4 channel.[1] The activation of TRPM4 by (S)-Necrocide 1 leads to a massive influx of sodium ions, resulting in cell swelling and ultimately necrotic cell death.[1] This mechanism is distinct from other forms of regulated cell death like necroptosis, as inhibitors of the necroptosis pathway do not block (S)-Necrocide 1-induced cell death.[2]
While comprehensive ion channel panel screening data for (S)-Necrocide 1 is not publicly available, its specific mode of action and the lack of effect of inhibitors for other cell death pathways suggest a targeted interaction with TRPM4.
Comparative Analysis with TRPM4 Inhibitors
To provide a framework for understanding ion channel selectivity, the following table summarizes the activity of two well-characterized TRPM4 inhibitors, CBA and NBA, against a panel of other ion channels. This data illustrates how the selectivity of a compound targeting TRPM4 is typically assessed and reported.
| Compound | Primary Target | Action | Potency (IC50) | Other Ion Channels Tested | Activity on Other Channels |
| (S)-Necrocide 1 | human TRPM4 | Agonist | ~306.3 nM (EC50) | Not Publicly Available | Not Publicly Available |
| This compound | None | Inactive | N/A | Not Publicly Available | Not Publicly Available |
| CBA | TRPM4 | Inhibitor | ~1.5 µM | TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 | No significant activity |
| NBA | TRPM4 | Inhibitor | ~0.16 µM | Not specified in detail, but implied to be selective | Not specified in detail |
Signaling Pathway of (S)-Necrocide 1-Induced NECSO
The following diagram illustrates the proposed signaling pathway initiated by the interaction of (S)-Necrocide 1 with the TRPM4 channel, leading to necrotic cell death.
Caption: (S)-Necrocide 1 activates the TRPM4 channel, leading to Na+ influx, cell swelling, and NECSO.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for TRPM4 Activity
Objective: To measure the effect of (S)-Necrocide 1 on TRPM4 channel activity.
Cell Preparation:
-
HEK293 cells stably expressing human TRPM4 are cultured on glass coverslips.
-
Cells are typically used for recording 24-48 hours after plating.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and CaCl2 to achieve a free Ca2+ concentration of ~1 µM (to activate TRPM4), (pH adjusted to 7.2 with CsOH).
Recording Procedure:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.
-
Patch pipettes with a resistance of 3-5 MΩ are filled with the internal solution and positioned onto a single cell.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
TRPM4 currents are elicited by applying a voltage ramp from -100 mV to +100 mV over 500 ms.
-
A stable baseline current is recorded for several minutes.
-
(S)-Necrocide 1 is applied to the bath at various concentrations, and the effect on the TRPM4 current is recorded.
Automated Patch Clamp for Ion Channel Selectivity Screening
Objective: To assess the selectivity of a compound against a panel of different ion channels.
Methodology: Automated patch-clamp systems utilize planar patch-clamp technology to record from multiple cells simultaneously, enabling high-throughput screening.
Workflow:
-
Cell Preparation: Cell lines, each stably expressing a specific ion channel of interest, are prepared and loaded into the system.
-
Compound Preparation: The test compound, such as (S)-Necrocide 1, is prepared in a multi-well plate at various concentrations.
-
Automated Recording: The instrument automatically performs the following steps for each cell line:
-
Cell capture and seal formation on the planar substrate.
-
Establishment of the whole-cell configuration.
-
Application of a specific voltage protocol to elicit channel activity.
-
Application of the test compound and recording of its effect.
-
Washout of the compound to assess reversibility.
-
-
Data Analysis: The system's software analyzes the data to determine the percentage of inhibition or activation for each ion channel at each compound concentration, allowing for the generation of a selectivity profile.
Experimental Workflow for Ion Channel Selectivity Screening
The following diagram outlines a typical workflow for assessing the selectivity of a compound against a panel of ion channels using automated patch clamp technology.
Caption: A typical workflow for determining the ion channel selectivity profile of a test compound.
Conclusion
This compound, as the inactive stereoisomer of (S)-Necrocide 1, is not known to interact with ion channels. Its active counterpart, (S)-Necrocide 1, demonstrates a high degree of selectivity as an agonist for the human TRPM4 ion channel, leading to a specific form of necrotic cell death. While a comprehensive screening against a broad panel of ion channels has not been publicly reported for (S)-Necrocide 1, the available evidence points towards a targeted mechanism of action. The comparison with selective TRPM4 inhibitors and the detailed experimental protocols provided in this guide offer a framework for understanding and further investigating the ion channel interactions of novel chemical entities in drug discovery and development.
References
Comparative Analysis of (R)-Necrocide 1 Cross-Reactivity in Non-Human Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the species-specific activity of (R)-Necrocide 1 compared to common necroptosis inhibitors.
This guide provides a detailed comparison of the experimental compound this compound with established necroptosis inhibitors—Necrostatin-1, GSK'872, and Dabrafenib—focusing on their cross-reactivity and efficacy in non-human cell lines. This document is intended to assist researchers in selecting the appropriate tools for studying programmed cell death, highlighting the distinct mechanisms of action and species-specific effects of these compounds.
Executive Summary
This compound is an experimental compound that induces a form of regulated necrosis independent of the well-characterized necroptosis, ferroptosis, and pyroptosis pathways.[1][2][3][4] Its mechanism of action is through the activation of the transient receptor potential melastatin 4 (TRPM4) channel, leading to sodium overload and subsequent cell death.[5] A critical finding for researchers working with animal models is the species specificity of this compound; it is a potent activator of human TRPM4 but has no effect on its murine counterpart. This guide presents a comparative analysis of this compound with key necroptosis inhibitors, providing quantitative data on their efficacy, detailing experimental protocols for assessment, and visualizing the relevant biological pathways and workflows.
Mechanism of Action and Species Specificity
This compound: A TRPM4-Dependent Pathway
Unlike traditional necroptosis inhibitors that target the RIPK1-RIPK3-MLKL signaling cascade, this compound elicits cell death via a distinct mechanism. It selectively activates the human TRPM4 ion channel, a non-selective cation channel. This activation leads to a massive influx of sodium ions, resulting in osmotic imbalance, cell swelling, and eventual lysis. This mode of action is independent of the core necroptosis machinery.
Crucially, studies have revealed that this compound does not activate the mouse TRPM4 channel. This species-specific activity is attributed to differences in the transmembrane region of the TRPM4 protein between humans and mice. Consequently, this compound is ineffective at inducing cell death in murine cell lines. Information regarding its activity in other non-human species, such as rat or primate cell lines, is currently limited.
Alternative Necroptosis Inhibitors: Targeting the Core Pathway
In contrast, Necrostatin-1, GSK'872, and Dabrafenib all function by inhibiting key kinases in the necroptosis signaling pathway.
-
Necrostatin-1 is a well-characterized allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). By binding to RIPK1, it prevents the formation of the necrosome, a key signaling complex in the necroptosis pathway.
-
GSK'872 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). It directly targets the kinase activity of RIPK3, preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-like protein (MLKL).
-
Dabrafenib , originally developed as a B-Raf inhibitor for cancer therapy, has been identified as a potent inhibitor of RIPK3, thereby blocking necroptosis.
These inhibitors have demonstrated efficacy in various non-human cell lines, making them valuable tools for studying necroptosis in preclinical models.
Comparative Efficacy in Non-Human Cell Lines
The following table summarizes the available quantitative data on the efficacy of this compound and the selected necroptosis inhibitors in various cell lines. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target | Cell Line | Species | Endpoint | IC50 / EC50 | Reference(s) |
| This compound | hTRPM4 | Mouse Embryonic Fibroblasts (MEFs) | Murine | Cell Viability | No effect | |
| hTRPM4 | Human MCF-7 | Human | Cell Viability | ~0.48 nM (IC50) | ||
| hTRPM4 | Human PC-3 | Human | Cell Viability | ~2 nM (IC50) | ||
| Necrostatin-1 | RIPK1 | L929 | Murine | TNF-induced Necroptosis | ~20 µM (effective concentration) | |
| RIPK1 | C2C12 | Murine | Hypoxia-induced Cell Death | Not specified | ||
| RIPK1 | Primary Chondrocytes | Murine | IL-1β induced Apoptosis | 30 µmol/L (effective concentration) | ||
| RIPK1 | NRK-52E | Rat | Ischemia-induced Cell Death | 20 µM (effective concentration) | ||
| GSK'872 | RIPK3 | 3T3-SA | Murine | TNF-induced Necroptosis | Effective at 0.3-3 µM | |
| RIPK3 | Primary Hepatocytes | Rat | Cell Death | Not specified | ||
| Dabrafenib | RIPK3 | HT-29 | Human | Necroptosis | Not specified for necroptosis | |
| B-Raf | HT-29 | Human | Cell Growth | ~99.8 nM (IC50) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cross-reactivity and efficacy of cell death inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for Necroptosis Markers
Western blotting is used to detect the phosphorylation status of key proteins in the necroptosis pathway, such as RIPK1, RIPK3, and MLKL, which indicates pathway activation.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of RIPK1, RIPK3, and MLKL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cytokine Release Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) into the cell culture supernatant, which is a common consequence of necrotic cell death.
Protocol:
-
Sample Collection: After compound treatment, collect the cell culture supernatant.
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block the wells with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop Reaction: Stop the color development by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the samples.
Visualizing Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
// Inhibitors node [shape=octagon, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Necrostatin1 [label="Necrostatin-1"]; GSK872 [label="GSK'872"]; Dabrafenib [label="Dabrafenib"];
// Pathway connections TNFa -> TNFR1 [color="#202124"]; TNFR1 -> TRADD [color="#202124"]; TRADD -> TRAF2 [color="#202124"]; TRAF2 -> cIAP12 [color="#202124"]; cIAP12 -> RIPK1_ub [label="Ubiquitination", fontcolor="#202124", color="#202124"];
RIPK1_ub -> RIPK1_deub [label="Deubiquitination\n(Caspase-8 inhibition)", fontcolor="#202124", color="#202124"];
RIPK1_deub -> RIPK3 [label="recruits & activates", fontcolor="#202124", color="#202124"]; RIPK3 -> pRIPK3 [label="autophosphorylates", fontcolor="#202124", color="#202124"]; pRIPK3 -> MLKL [label="phosphorylates", fontcolor="#202124", color="#202124"]; MLKL -> pMLKL; pMLKL -> Oligomerized_pMLKL [label="oligomerizes", fontcolor="#202124", color="#202124"]; Oligomerized_pMLKL -> Pore_Formation [label="translocates to\nmembrane", fontcolor="#202124", color="#202124"]; Pore_Formation -> Cell_Lysis [color="#202124"];
// Inhibitor connections Necrostatin1 -> RIPK1_deub [label="inhibits", arrowhead=tee, color="#EA4335", style=dashed]; GSK872 -> pRIPK3 [label="inhibits", arrowhead=tee, color="#EA4335", style=dashed]; Dabrafenib -> pRIPK3 [label="inhibits", arrowhead=tee, color="#EA4335", style=dashed]; } .enddot
Caption: Necroptosis signaling pathway and points of inhibition.
// Workflow connections Cell_Culture -> Compound_Treatment [color="#4285F4"]; Compound_Treatment -> Viability_Assay [color="#EA4335"]; Compound_Treatment -> Western_Blot [color="#FBBC05"]; Compound_Treatment -> Cytokine_Assay [color="#34A853"];
Viability_Assay -> IC50_Determination [color="#EA4335"]; Western_Blot -> Pathway_Analysis [color="#FBBC05"]; Cytokine_Assay -> Inflammatory_Response [color="#34A853"];
IC50_Determination -> Comparison [color="#202124"]; Pathway_Analysis -> Comparison [color="#202124"]; Inflammatory_Response -> Comparison [color="#202124"]; } .enddot
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
This compound represents a novel tool for inducing a non-necroptotic form of regulated necrosis. However, its utility in preclinical animal models is significantly limited by its species-specific activity, with a demonstrated lack of efficacy in murine cells. In contrast, the necroptosis inhibitors Necrostatin-1, GSK'872, and Dabrafenib effectively target the core necroptosis pathway and have shown activity in various non-human cell lines. Researchers should carefully consider the distinct mechanisms of action and the species specificity of these compounds when designing experiments to study regulated cell death in different model systems. This guide provides a foundation for making informed decisions on the selection and application of these valuable research tools.
References
- 1. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Necroptosis Modulation: (R)-Necrocide 1 and Alternatives in the Context of Immunogenic Cell Death
For Immediate Release
Introduction
Regulated cell death pathways are critical targets in therapeutic development, particularly in oncology. Necroptosis, a form of programmed necrosis, is known to be inherently inflammatory and can elicit an anti-tumor immune response. This guide provides a comparative analysis of (R)-Necrocide 1, a compound known to induce a form of immunogenic cell death, with key inhibitors of the canonical necroptosis pathway, Necrostatin-1 (Nec-1) and GSK'872. Contrary to a lack of immunogenic response, experimental data demonstrates that this compound is a potent inducer of immunogenic cell death (ICD), a process that activates an adaptive immune response against dead cell-associated antigens.[1][2][3] This guide will objectively compare the mechanisms and reported immunogenic outcomes of these compounds, supported by experimental data and detailed protocols for researchers in drug development.
Mechanism of Action and Immunogenic Potential
This compound induces necrotic cell death through a pathway distinct from canonical necroptosis. Its cytotoxic effect is independent of TNF signaling and is not inhibited by blockers of necroptosis, pyroptosis, or ferroptosis.[1][2] Instead, this compound elicits the production of mitochondrial reactive oxygen species (ROS), leading to a form of mitochondrion-regulated necrosis. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which are hallmarks of immunogenic cell death.
In contrast, Necrostatin-1 and GSK'872 are inhibitors of the canonical necroptosis pathway. Nec-1 is a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation. GSK'872 is a potent and selective inhibitor of RIPK3 kinase activity. By blocking the necroptotic cascade, these compounds are generally considered to suppress the inflammatory and immunogenic consequences of this cell death pathway.
Comparative Analysis of Immunogenic Markers
The immunogenicity of cell death can be quantified by measuring key DAMPs: surface-exposed calreticulin (B1178941) (an "eat-me" signal), extracellularly released ATP (a "find-me" signal), and secreted High Mobility Group Box 1 (HMGB1) (a late-stage DAMP). The following table summarizes the available data on the effect of this compound and its alternatives on these markers.
| Compound | Target | Mechanism of Action | Calreticulin (CRT) Exposure | ATP Release | HMGB1 Release |
| This compound | Mitochondrial ROS production | Induces non-canonical, immunogenic necrosis | Induces surface exposure | Induces secretion | Induces release |
| Necrostatin-1 (Nec-1) | RIPK1 | Inhibits canonical necroptosis | Generally inhibits necroptosis-induced DAMP release | Generally inhibits necroptosis-induced DAMP release | Inhibits release in some inflammatory models |
| GSK'872 | RIPK3 | Inhibits canonical necroptosis | Generally inhibits necroptosis-induced DAMP release | Generally inhibits necroptosis-induced DAMP release | Decreases cytoplasmic translocation and expression |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the immunogenic properties of small molecules. Below are protocols for key in vitro and in vivo assays.
In Vitro Assessment of Immunogenic Cell Death Markers
1. Calreticulin Exposure Assay by Flow Cytometry
-
Objective: To quantify the surface exposure of calreticulin on treated cells.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7) and treat with this compound, Necrostatin-1 (in the presence of a necroptosis inducer like TNFα+zVAD-fmk), or GSK'872 (with a necroptosis inducer) for the desired time.
-
Harvest cells gently and wash with cold PBS.
-
Stain with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody.
-
Co-stain with a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis of early-stage CRT exposure.
-
Analyze by flow cytometry to quantify the percentage of CRT-positive cells within the live-cell population.
-
2. ATP Release Assay
-
Objective: To measure the amount of ATP released into the cell culture supernatant.
-
Procedure:
-
Treat cells in culture with the compounds as described above.
-
Collect the supernatant at various time points.
-
Use a luciferin/luciferase-based ATP detection kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
3. HMGB1 Release Assay (ELISA or Western Blot)
-
Objective: To quantify the release of HMGB1 from treated cells.
-
Procedure:
-
Following treatment, collect the cell culture supernatant.
-
For ELISA, use a commercially available HMGB1 ELISA kit to quantify the concentration of HMGB1 in the supernatant.
-
For Western Blot, concentrate the supernatant proteins and separate by SDS-PAGE. Transfer to a membrane and probe with an anti-HMGB1 antibody.
-
In Vivo "Gold Standard" Vaccination Assay
-
Objective: To determine if a compound induces a protective anti-tumor immune response in a mouse model.
-
Procedure:
-
Vaccine Preparation: Treat murine cancer cells (e.g., CT26) in vitro with a high dose of this compound or a control compound.
-
Vaccination: Inject the treated, dying cells subcutaneously into one flank of immunocompetent syngeneic mice.
-
Tumor Challenge: After one week, challenge the mice by injecting live, untreated cancer cells of the same type into the contralateral flank.
-
Monitoring: Monitor tumor growth at the challenge site. A significant delay or absence of tumor growth in the this compound-vaccinated group compared to controls indicates the induction of a protective anti-tumor immune response.
-
Visualizations
Signaling Pathways
References
A Comparative Guide to Necroptosis Induction: (R)-Necrocide 1 vs. Classical Pathways
For Researchers, Scientists, and Drug Development Professionals
The study of regulated necrosis has unveiled multiple pathways leading to lytic cell death, offering novel therapeutic avenues for diseases like cancer. Among the inducers of necrosis, (R)-Necrocide 1 has emerged as a potent compound that triggers a unique form of cell death, distinct from the well-characterized necroptosis pathway. This guide provides an objective comparison of the mechanisms, cellular effects, and experimental analysis of cell death induced by this compound versus classical necroptosis inducers.
Contrasting Mechanisms of Action
This compound and classical necroptosis inducers operate through fundamentally different signaling cascades. While both culminate in lytic cell death, their molecular triggers and key mediators are distinct.
This compound: A TRPM4 Agonist Driving Sodium Overload
Recent studies have identified this compound (also known as NC1) as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1][2][3] TRPM4 is a calcium-activated non-selective cation channel, and its activation by this compound leads to a massive influx of sodium ions (Na+).[2][4] This sodium overload disrupts cellular homeostasis, causing rapid membrane depolarization and cell swelling (oncosis), ultimately leading to necrotic cell death.
Crucially, cell death induced by this compound is not inhibited by compounds targeting the core machinery of classical necroptosis, such as inhibitors of RIPK1 or RIPK3. This highlights that this compound-induced necrosis, termed NECSO (necrosis by sodium overload), is a distinct pathway. Furthermore, this compound has been shown to elicit hallmarks of immunogenic cell death (ICD), including the exposure of calreticulin (B1178941) on the cell surface, the release of ATP, and the secretion of High Mobility Group Box 1 (HMGB1). This suggests that beyond simply killing cells, this compound can stimulate an anti-tumor immune response.
Classical Necroptosis: A RIPK1/RIPK3-Mediated Pathway
Classical necroptosis is a programmed form of necrosis typically initiated by death receptor signaling, such as the tumor necrosis factor receptor (TNFR). This pathway serves as a fail-safe mechanism when apoptosis is inhibited. The core of the necroptosis signaling cascade involves two key serine/threonine kinases: Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).
Upon stimulation, and in the absence of active caspase-8, RIPK1 and RIPK3 are recruited to a multiprotein complex called the necrosome. Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it forms pores, leading to membrane rupture and cell death. This pathway can be specifically inhibited by small molecules such as Necrostatin-1, which targets RIPK1, and GSK'872, which targets RIPK3.
Comparative Summary
The following table summarizes the key differences between cell death induced by this compound and classical necroptosis.
| Feature | This compound-Induced Necrosis (NECSO) | Classical Necroptosis |
| Primary Trigger | TRPM4 channel activation | Death receptor activation (e.g., TNFR1) |
| Key Mediators | TRPM4, Sodium (Na+) influx | RIPK1, RIPK3, MLKL |
| Inhibitors | TRPM4 inhibitors, Sodium channel blockers | Necrostatin-1 (RIPK1 inhibitor), GSK'872 (RIPK3 inhibitor) |
| Dependence on RIPK1/RIPK3 | Independent | Dependent |
| Induction of Immunogenic Cell Death | Yes (Calreticulin exposure, ATP release, HMGB1 release) | Can be immunogenic |
Signaling Pathways and Experimental Workflow
To visually compare these processes, the following diagrams illustrate the signaling pathways and a general experimental workflow for their analysis.
Caption: this compound activates the TRPM4 channel, leading to sodium influx and necrotic cell death.
Caption: Classical necroptosis is mediated by the RIPK1/RIPK3/MLKL axis.
Caption: A general workflow for assessing cell viability and immunogenic cell death markers.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and other necrosis inducers are provided below.
Cell Viability Assessment: MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound or other compounds and incubate for the desired period (e.g., 24-72 hours).
-
After incubation, remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of serum-free medium and 10 µL of MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours in a CO2 incubator.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at 37°C for 4 hours to overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses MitoSOX Red, a fluorescent probe that specifically detects superoxide (B77818) in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or other compounds for the specified time.
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Remove the culture medium and wash the cells with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Analyze the cells immediately by flow cytometry (PE channel) or fluorescence microscopy.
Analysis of Immunogenic Cell Death (ICD) Markers
a) Calreticulin Surface Exposure by Flow Cytometry
This protocol quantifies the exposure of calreticulin on the outer leaflet of the plasma membrane.
Materials:
-
Anti-calreticulin antibody, conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat cells with the desired compounds.
-
Harvest cells by gentle scraping or using a non-enzymatic dissociation solution.
-
Wash cells twice with cold FACS buffer.
-
Resuspend cells in FACS buffer containing the anti-calreticulin antibody.
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend cells in FACS buffer containing PI.
-
Analyze the cells by flow cytometry, gating on the PI-negative (viable) population to quantify surface calreticulin expression.
b) ATP Release Assay
This protocol measures the amount of ATP released into the cell culture supernatant using a luciferase-based assay.
Materials:
-
ATP determination kit (containing luciferase and luciferin)
-
Luminometer
-
White opaque 96-well plates
Procedure:
-
Treat cells in a standard culture plate.
-
At the end of the treatment period, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a white opaque 96-well plate.
-
Prepare the luciferase-luciferin reagent according to the manufacturer's instructions.
-
Add the reagent to each well containing the supernatant.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
c) HMGB1 Release by ELISA
This protocol quantifies the concentration of HMGB1 released into the cell culture medium.
Materials:
-
HMGB1 ELISA kit
-
Cell culture supernatant
-
Microplate reader
Procedure:
-
Treat cells and collect the cell culture supernatant as described for the ATP release assay.
-
Perform the ELISA according to the manufacturer's protocol.
-
Briefly, this involves adding the supernatant to wells pre-coated with an anti-HMGB1 capture antibody.
-
After incubation and washing, a detection antibody is added, followed by a substrate that generates a colorimetric signal.
-
The absorbance is measured using a microplate reader, and the HMGB1 concentration is determined by comparison to a standard curve.
Conclusion
This compound represents a novel tool for inducing a form of regulated necrosis that is mechanistically distinct from classical necroptosis. Its ability to trigger immunogenic cell death through the activation of the TRPM4 channel opens up new possibilities for cancer therapy and the study of non-canonical cell death pathways. Understanding the differences between this compound-induced necrosis and classical necroptosis is crucial for the rational design of new therapeutic strategies that leverage lytic cell death for clinical benefit. The experimental protocols provided in this guide offer a framework for the robust analysis and characterization of these and other inducers of regulated necrosis.
References
A Comparative Analysis of the Mitochondrial Effects of (R)-Necrocide 1 and (S)-Necrocide 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mitochondrial effects of the two enantiomers of Necrocide 1: (R)-Necrocide 1 and (S)-Necrocide 1. Necrocide-1 is an experimental small molecule that induces a form of regulated, non-apoptotic cell death in cancer cells through a mechanism dependent on mitochondrial activity. Understanding the differential effects of its stereoisomers is crucial for its potential therapeutic development.
Executive Summary
Experimental evidence demonstrates that the biological activity of Necrocide-1 is stereospecific. (S)-Necrocide 1 is the active enantiomer that induces mitochondrial dysfunction, leading to necrotic cell death. In contrast, This compound is the inactive stereoisomer and does not exhibit significant effects on mitochondrial function or cell viability. The primary mechanism of action for (S)-Necrocide 1 involves the induction of mitochondrial reactive oxygen species (ROS) production, which subsequently triggers the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and ultimately, necrotic cell death.
Data Presentation
Cell Viability
The differential effect of the Necrocide-1 enantiomers on cell viability has been demonstrated in human cancer cell lines. The following table summarizes the dose-dependent effect of (S)-Necrocide 1 (the active stereoisomer, hereafter referred to as NC1) and its inactive stereoisomer (NC1i) on the viability of MCF-7 breast cancer cells.
| Concentration | (S)-Necrocide 1 (% Cell Viability) | This compound (Inactive Stereoisomer) (% Cell Viability) |
| 0 nM | 100 | 100 |
| 10 nM | ~60 | ~100 |
| 50 nM | ~40 | ~100 |
| 100 nM | ~30 | ~100 |
| 500 nM | ~20 | ~100 |
| 1 µM | ~15 | ~100 |
Data is approximated from dose-response curves presented in existing research.[1][2]
Mitochondrial Effects
| Parameter | (S)-Necrocide 1 | This compound (Inactive Stereoisomer) |
| Mitochondrial ROS Production | Significant increase[1][2] | No significant change |
| Mitochondrial Membrane Potential (ΔΨm) | Significant loss (depolarization)[1] | No significant change |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Induced[1] | Not induced |
Signaling Pathway
The proposed signaling pathway for (S)-Necrocide 1-induced mitochondrial necrosis is depicted below.
Caption: Signaling pathway of (S)-Necrocide 1-induced mitochondrial necrosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Mitochondrial Superoxide (B77818) Production
This protocol describes the use of MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer
-
Cell culture medium
-
(S)-Necrocide 1 and this compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of MitoSOX™ Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO. This stock solution should be prepared fresh and protected from light.
-
Cell Seeding: Seed cells in a suitable format for the detection method (e.g., 96-well plate for plate reader, chamber slides for microscopy, or 6-well plates for flow cytometry). Allow cells to adhere and grow to the desired confluency.
-
Preparation of MitoSOX™ Red Working Solution: On the day of the experiment, dilute the 5 mM stock solution in pre-warmed HBSS or cell culture medium to a final working concentration (typically 0.5-5 µM). The optimal concentration should be determined empirically for each cell line.
-
Cell Treatment: Treat the cells with various concentrations of (S)-Necrocide 1 and this compound for the desired time period. Include a vehicle-only control.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed HBSS.
-
Detection:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~510/580 nm).
-
Flow Cytometry: Detach the cells (if adherent), resuspend in HBSS, and analyze using a flow cytometer with an appropriate laser and emission filter (e.g., PE channel).
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria.
Materials:
-
TMRE reagent (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
(S)-Necrocide 1 and this compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Preparation of TMRE Stock Solution (1 mM): Dissolve TMRE in anhydrous DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells as described for the MitoSOX™ assay.
-
Cell Treatment: Treat cells with (S)-Necrocide 1 and this compound. For a positive control, treat a set of cells with an uncoupler like FCCP (e.g., 10-20 µM for 10-20 minutes) to induce mitochondrial depolarization.
-
Staining: Dilute the TMRE stock solution in pre-warmed cell culture medium to a final working concentration (typically 20-200 nM). The optimal concentration should be low enough to avoid quenching effects. Add the TMRE working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium.
-
Detection:
-
Fluorescence Microscopy/Microplate Reader: Add fresh pre-warmed medium or PBS to the cells and immediately measure the fluorescence (Excitation/Emission: ~549/575 nm).
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze using a flow cytometer (e.g., PE channel).
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the mitochondrial effects of the Necrocide-1 enantiomers.
Caption: Workflow for comparing Necrocide-1 enantiomer effects on mitochondria.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-Necrocide 1: A Procedural Guide
For researchers and drug development professionals, the proper disposal of investigational compounds like (R)-Necrocide 1 is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as hazardous waste is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
The overriding principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[1] This ensures that all waste generated, whether hazardous or non-hazardous, is handled in a manner that meets institutional and regulatory standards.
Core Disposal Principles
Given that this compound is a bioactive small molecule used in cancer research, all materials contaminated with this compound should be considered hazardous chemical waste. This includes pure this compound, solutions containing it, and any contaminated labware.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health and Safety (EHS) office for clarification on any procedures.
-
Segregation of Waste:
-
Solid Waste: Place all contaminated solid materials, such as gloves, pipette tips, vials, and absorbent paper, into a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.[2]
-
-
Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.
-
-
Waste Pickup and Disposal:
-
Once a waste container is full, arrange for its collection by your institution's EHS-approved hazardous waste management service.
-
Complete all necessary waste pickup forms, providing accurate information about the contents of the container.
-
Quantitative Data Summary for Disposal
In the absence of a specific SDS for this compound, quantitative disposal parameters are based on general laboratory chemical waste guidelines. The following table summarizes the handling of different waste streams.
| Waste Type | Container Type | Labeling Requirements | Disposal Procedure |
| Solid Waste (Gloves, etc.) | Lined, rigid, and sealable container | "Hazardous Waste", "this compound" | Collection by certified hazardous waste vendor. |
| Liquid Waste (Solutions) | Leak-proof, chemically resistant container | "Hazardous Waste", "this compound", approximate concentration, and solvent system | Collection by certified hazardous waste vendor. Neutralization or other treatment should only be performed if explicitly outlined in an approved protocol. |
| Sharps Waste (Needles, etc.) | Puncture-resistant sharps container | "Hazardous Sharps Waste", "this compound", Biohazard symbol (if applicable) | Collection by certified hazardous waste vendor. |
| Empty Stock Vials | Treat as solid hazardous waste | "Hazardous Waste", "this compound" | Place in the solid hazardous waste container for collection by a certified hazardous waste vendor. |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for the proper disposal of this compound contaminated materials.
References
Personal protective equipment for handling (R)-Necrocide 1
Essential Safety and Handling Guide for (R)-Necrocide 1
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent inducer of cancer cell necrosis. The following procedural guidance is intended for researchers, scientists, and drug development professionals.
This compound is a potent, biologically active compound. A specific Safety Data Sheet (SDS) was not located; therefore, standard stringent laboratory safety protocols for handling hazardous chemicals should be strictly followed.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for Necrocide 1.
| Property | Value | Source |
| Molecular Formula | C23H27NO3 | [1] |
| CAS Number | 1247028-61-0 | [1][2] |
| EC50 for human TRPM4 | 306.3 nM | [2] |
| IC50 (MCF-7 cells, 72h) | 0.48 nM | [2] |
| IC50 (PC3 cells, 72h) | 2 nM | |
| Storage Temperature | -20°C (1 month) or -80°C (6 months) |
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the absence of a specific SDS, a cautious approach to personal protection is mandatory. The following PPE is recommended as a minimum requirement.
-
Hand Protection : Wear two pairs of chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection : A disposable laboratory coat or gown is required. Ensure it is removed before leaving the laboratory area.
-
Respiratory Protection : While general laboratory ventilation should be sufficient for handling small quantities, a fit-tested N95 respirator or higher should be considered if there is a risk of aerosolization.
Operational Plan: Handling and Storage
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing and Reconstitution : If working with the solid form, weigh the required amount in a chemical fume hood to minimize inhalation exposure. When reconstituting in a solvent like DMSO, add the solvent slowly to the vial containing the solid compound.
-
Aliquoting : It is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Transport : When moving the compound, even within the lab, ensure containers are securely sealed.
Storage:
-
Store stock solutions at -80°C for up to 6 months.
-
For short-term storage, -20°C is acceptable for up to 1 month.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, bench paper, pipette tips, and vials.
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with general laboratory waste.
-
-
Liquid Waste : This includes unused solutions and contaminated solvents.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of this compound down the drain.
-
-
Decontamination :
-
Wipe down all surfaces that may have come into contact with the compound using a suitable laboratory disinfectant.
-
-
Final Disposal :
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local and national regulations.
-
Experimental Protocols
In Vitro Necrotic Cell Death Assay
This protocol is a summary of the methodology used to assess the cell-killing activity of Necrocide 1.
-
Cell Seeding : Plate human cancer cell lines (e.g., MCF-7, PC3) in 96-well plates at an appropriate density.
-
Compound Addition : The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM).
-
Incubation : Incubate the plates for a specified period (e.g., 24 to 72 hours).
-
Viability Assessment : Measure cell viability using a standard assay such as WST-1 or MTT.
Visualizations
Signaling Pathway of Necrocide 1-Induced Cell Death
Necrocide 1 is a selective agonist of the TRPM4 channel, leading to an influx of sodium ions and subsequent necrotic cell death. This process also involves the production of reactive oxygen species (ROS) by the mitochondria and induces hallmarks of immunogenic cell death.
Caption: Necrocide 1 signaling pathway.
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: Laboratory workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
